molecular formula C9H9BrClNO B1280585 2-bromo-N-(4-chlorophenyl)propanamide CAS No. 77112-25-5

2-bromo-N-(4-chlorophenyl)propanamide

Cat. No.: B1280585
CAS No.: 77112-25-5
M. Wt: 262.53 g/mol
InChI Key: YUNYBWXZHGUNNQ-UHFFFAOYSA-N
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Description

2-bromo-N-(4-chlorophenyl)propanamide (CAS 77112-25-5) is a valuable chemical reagent with a molecular weight of 262.53 g/mol and the molecular formula C 9 H 9 BrClNO . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Primary Research Applications This alkyl halide amide is notably used as an initiator in Atom Transfer Radical Polymerization (ATRP) processes . As an ATRP initiator, it enables the synthesis of end-functionalized linear polymers with controlled molecular architectures, making it a key tool in advanced polymer science and materials research . Chemical Synthesis & Reactivity The synthesis of this compound is typically achieved through the reaction of 4-chloroaniline with 2-bromopropanoyl bromide in anhydrous tetrahydrofuran (THF) and in the presence of a base like triethylamine, under an inert atmosphere . Its chemical reactivity is characterized by the bromine atom at the alpha-position to the carbonyl group, which acts as a good leaving group. This makes the compound highly susceptible to nucleophilic substitution reactions (S N 2), allowing researchers to derivatize it with various nucleophiles, such as primary and secondary amines, to produce novel chemical entities . Structural and Handling Information Crystallographic studies reveal that the molecule exhibits a twisted conformation between the amide group and the benzene ring . The crystal structure is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds, forming chains . According to GHS hazard statements, this compound is classified as hazardous and poses risks of acute toxicity if swallowed (H302) and causes severe skin burns and eye damage (H314) . It must be handled with appropriate precautions, stored in an inert atmosphere at room temperature, and is assigned to Packing Group II .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNYBWXZHGUNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506481
Record name 2-Bromo-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77112-25-5
Record name 2-Bromo-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-bromo-N-(4-chlorophenyl)propanamide. The document details a probable synthetic pathway based on established chemical principles for amide formation, alongside a thorough characterization profile. This guide is intended to provide a foundational understanding for the synthesis and further investigation of this and related compounds.

Compound Identification

PropertyValue
Chemical Name This compound
Molecular Formula C₉H₉BrClNO
Molecular Weight 262.53 g/mol [1]
CAS Number 77112-25-5

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 4-chloroaniline with 2-bromopropionyl chloride. This reaction is a standard method for the formation of N-aryl amides. The presence of a non-nucleophilic base is generally required to neutralize the hydrochloric acid byproduct generated during the reaction.

Proposed Reaction Scheme

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_product Product 4-chloroaniline 4-Chloroaniline Target_Molecule This compound 4-chloroaniline->Target_Molecule Reacts with 2-bromopropionyl_chloride 2-Bromopropionyl Chloride 2-bromopropionyl_chloride->Target_Molecule Base Base (e.g., Pyridine or Triethylamine) Base->Target_Molecule Facilitates reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Target_Molecule Temperature 0 °C to Room Temperature Temperature->Target_Molecule

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-chloroaniline

  • 2-bromopropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Pyridine (or triethylamine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane. Add pyridine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-bromopropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected and available analytical data.

Physical Properties
PropertyValue
Appearance White to off-white solid (Predicted)
Melting Point Not available in searched literature
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (Predicted)
Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[2] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (262.53 g/mol ), with characteristic isotopic patterns for bromine and chlorine.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not found in the performed searches, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Broad singlet1HN-H (amide)
~ 7.4 - 7.6Doublet2HAr-H (ortho to -NH)
~ 7.2 - 7.4Doublet2HAr-H (ortho to -Cl)
~ 4.5 - 4.7Quartet1H-CH(Br)-
~ 1.9 - 2.1Doublet3H-CH₃

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 168 - 172C=O (amide)
~ 135 - 138Ar-C (C-NH)
~ 129 - 132Ar-C (C-Cl)
~ 128 - 130Ar-CH
~ 120 - 123Ar-CH
~ 45 - 50-CH(Br)-
~ 22 - 25-CH₃

3.2.3. Infrared (IR) Spectroscopy

An experimental IR spectrum for the target compound was not found. However, the IR spectrum of an amide would be expected to show characteristic absorption bands.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~ 3300 - 3400N-HStretching
~ 1650 - 1680C=OStretching (Amide I)
~ 1510 - 1550N-HBending (Amide II)
~ 1200 - 1300C-NStretching
~ 1080 - 1100C-ClStretching
~ 550 - 650C-BrStretching

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from synthesis to characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 4-Chloroaniline + 2-Bromopropionyl Chloride Reaction Amidation Reaction (Base, Solvent) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product MS Mass Spectrometry (GC-MS) Product->MS NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MP Melting Point Determination Product->MP Analysis Structural Confirmation & Purity Assessment MS->Analysis NMR->Analysis IR->Analysis MP->Analysis

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of this compound via a standard amidation reaction. The guide also provides a comprehensive, albeit partially predictive, characterization profile essential for the verification of the synthesized compound. The provided experimental protocol and analytical data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and further exploration of this and related N-aryl amide compounds. Further experimental work is required to determine the precise melting point and to obtain definitive NMR and IR spectra for this specific molecule.

References

2-bromo-N-(4-chlorophenyl)propanamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-bromo-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical properties and structure of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide includes detailed information on the compound's chemical identity, physicochemical properties, and key safety information. A plausible synthetic route is also presented, complete with a detailed experimental protocol and a workflow diagram to illustrate the process. All quantitative data is summarized in tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound is a halogenated amide derivative. Its structure consists of a propanamide backbone substituted with a bromine atom at the alpha-carbon and a 4-chlorophenyl group attached to the nitrogen atom.

Chemical Structure

Caption: Chemical structure of this compound.

IUPAC Name

The systematic IUPAC name for this compound is this compound.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

IdentifierValue
CAS Number 77112-25-5[1]
Molecular Formula C9H9BrClNO[1][2][3]
InChI InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)[2]
InChIKey YUNYBWXZHGUNNQ-UHFFFAOYSA-N[1][2]
SMILES CC(C(=O)NC1=CC=C(C=C1)Cl)Br[4]

Physicochemical Properties

The key physicochemical properties of this compound are presented in the table below.

PropertyValue
Molecular Weight 262.53 g/mol [1][2][3]
Exact Mass 260.955605 g/mol [2]
Topological Polar Surface Area 29.1 Ų[3][5]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]

Spectral Data

Spectral data is crucial for the structural elucidation and confirmation of chemical compounds. For this compound, the following spectral information is available:

  • Mass Spectrometry (GC-MS): A mass spectrum obtained via gas chromatography is available, which can be used to determine the compound's molecular weight and fragmentation pattern.[2] The ionization type used for the available spectrum is Electron Ionization (EI).[2]

Synthesis and Experimental Protocols

While a specific, published synthesis for this compound was not found in the initial search, a plausible and standard method for its preparation would involve the acylation of 4-chloroaniline with 2-bromopropanoyl halide. A similar methodology is employed for the synthesis of related amide structures.[6][7][8]

Proposed Synthetic Pathway

The synthesis involves the reaction of 4-chloroaniline with 2-bromopropanoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

G reactant1 4-Chloroaniline product This compound reactant1->product reactant2 2-Bromopropanoyl Chloride reactant2->product base Base (e.g., Pyridine) base->product Neutralizes HCl solvent Anhydrous Solvent (e.g., DCM) solvent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound.

Materials:

  • 4-chloroaniline

  • 2-bromopropanoyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Pyridine or triethylamine

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 2-bromopropanoyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

Experimental Workflow

G start Start setup Dissolve 4-chloroaniline and pyridine in DCM start->setup cool Cool to 0°C setup->cool add Add 2-bromopropanoyl chloride cool->add react Stir at room temperature add->react workup Aqueous work-up react->workup extract Extract and wash organic layer workup->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization concentrate->purify end End purify->end

Caption: A logical workflow for the synthesis and purification.

Safety and Handling

Based on data for structurally similar compounds like 2-bromo-1-(4-chlorophenyl)propan-1-one, caution should be exercised when handling this compound.

Hazard Statements (Anticipated):

  • Harmful if swallowed.[9][10]

  • Causes skin irritation.[9][10]

  • Causes serious eye irritation.[9][10]

  • Harmful if inhaled.[10]

  • May cause respiratory irritation.[10]

Precautionary Statements (Recommended):

  • Avoid breathing dust/fumes/gas/mist/vapors/spray.[10][11]

  • Wash skin thoroughly after handling.[11][12]

  • Do not eat, drink or smoke when using this product.[10]

  • Use only outdoors or in a well-ventilated area.[10][11]

  • Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • IF ON SKIN: Wash with plenty of soap and water.[12]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

  • Store in a well-ventilated place. Keep container tightly closed.[11]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

References

Spectroscopic Analysis of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-bromo-N-(4-chlorophenyl)propanamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₉BrClNO and a molecular weight of 262.53 g/mol .[1] The structure features a propanamide backbone with a bromine atom at the alpha-position to the carbonyl group and a 4-chlorophenyl substituent on the amide nitrogen.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet (broad)1HN-H (Amide)
~ 7.5Doublet2HAromatic C-H (ortho to -NH)
~ 7.3Doublet2HAromatic C-H (ortho to -Cl)
~ 4.5Quartet1HCH-Br
~ 1.9Doublet3HCH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) (ppm)Assignment
~ 168C=O (Amide)
~ 137Aromatic C-NH
~ 130Aromatic C-Cl
~ 129Aromatic C-H
~ 121Aromatic C-H
~ 45CH-Br
~ 22CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H Stretch
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2950 - 2850MediumAliphatic C-H Stretch
~ 1670StrongC=O Stretch (Amide I)
~ 1550StrongN-H Bend (Amide II)
~ 1490MediumAromatic C=C Stretch
~ 1100StrongC-N Stretch
~ 830Strongpara-disubstituted C-H Bend
~ 700 - 600MediumC-Br Stretch
~ 750MediumC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
261/263/265[M]⁺ (Molecular Ion)
182/184[M - Br]⁺
154/156[M - Br - CO]⁺
126/128[Cl-C₆H₄-NH]⁺
127[Cl-C₆H₄-N]⁺
111/113[C₆H₄Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the solid compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the thin film method is often employed. Dissolve a small amount of the compound in a volatile solvent like methylene chloride.

  • Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules.

  • Sample Introduction: Introduce the sample into the mass spectrometer, which can be done via a direct insertion probe or by coupling with a gas chromatograph (GC/MS).

  • Data Acquisition: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.[2]

Visualization of Methodologies

The following diagrams illustrate the general workflows for spectroscopic analysis and the structural features of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Prep Weigh & Dissolve (CDCl3 for NMR, CH2Cl2 for IR) NMR_Acq NMR Spectrometer (1H & 13C) Prep->NMR_Acq IR_Acq FT-IR Spectrometer Prep->IR_Acq MS_Acq Mass Spectrometer (EI) Prep->MS_Acq NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion Analyze Fragmentation MS_Acq->MS_Proc Tables Data Tables NMR_Proc->Tables IR_Proc->Tables MS_Proc->Tables Structure Structure Elucidation Tables->Structure

General workflow for spectroscopic analysis.

Structure and predicted MS fragmentation.

References

An In-depth Technical Guide on 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-(4-chlorophenyl)propanamide, a halogenated amide compound of interest in medicinal chemistry and drug development. This document details its chemical identity, a proposed synthetic route, potential antimicrobial activities based on structurally related compounds, and suggested experimental protocols for its evaluation.

Chemical Identity

PropertyValue
IUPAC Name This compound
CAS Number 77112-25-5
Molecular Formula C₉H₉BrClNO
Molecular Weight 262.53 g/mol
Structure
alt text

Synthesis and Characterization

A proposed synthetic pathway for this compound involves the acylation of 4-chloroaniline with 2-bromopropanoyl bromide. This reaction is a standard method for the formation of amides.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 2-bromopropanoyl bromide (1.1 equivalents) in the same anhydrous solvent to the flask with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity

While specific biological data for this compound is not extensively available in the public domain, the haloamide functional group is present in various compounds exhibiting antimicrobial properties. Research on structurally similar molecules, such as other N-aryl-2-bromoamides, suggests potential antibacterial and antifungal activities.

Data on Structurally Related Compounds

The following table summarizes the antimicrobial activity of some related bromo-amide compounds against various microbial strains. This data can serve as a preliminary guide for investigating the potential of this compound.

CompoundOrganismActivity (MIC/MFC in µg/mL)Reference
2-bromo-N-phenylacetamideCandida glabrataMIC: 16, MFC: 32-64[1]
2-bromo-N-phenylacetamideCandida spp. (fluconazole-resistant)MIC: 32, MFC: 64[2]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Proposed Experimental Workflow for Biological Evaluation

The following diagram outlines a logical workflow for the synthesis, purification, and subsequent biological evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (4-chloroaniline, 2-bromopropanoyl bromide) reaction Amide Coupling Reaction start->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization pure_compound Pure this compound characterization->pure_compound antimicrobial_screening Antimicrobial Screening (Antibacterial & Antifungal) pure_compound->antimicrobial_screening mic_determination MIC/MFC Determination antimicrobial_screening->mic_determination mechanism_studies Mechanism of Action Studies (e.g., Ergosterol/Sorbitol Assay) mic_determination->mechanism_studies cytotoxicity_assay Cytotoxicity Assay (e.g., on mammalian cell lines) mic_determination->cytotoxicity_assay data_analysis Data Analysis & Interpretation mechanism_studies->data_analysis cytotoxicity_assay->data_analysis

Caption: A logical workflow for the synthesis and biological evaluation of the target compound.

Proposed Signaling Pathway Investigation

The precise mechanism of action for antimicrobial haloamides is not always well-defined. For antifungal activity, a common approach is to investigate interference with the fungal cell wall or cell membrane. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, focusing on the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

signaling_pathway compound This compound target_enzyme Ergosterol Biosynthesis Enzyme (e.g., Lanosterol 14α-demethylase) compound->target_enzyme Inhibition ergosterol_synthesis Ergosterol Synthesis target_enzyme->ergosterol_synthesis Catalyzes cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Maintains cell_lysis Cell Lysis & Fungal Death cell_membrane->cell_lysis Disruption leads to

Caption: A proposed mechanism of action targeting fungal ergosterol biosynthesis.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MFC Determination: To determine the MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed synthesis, biological activities, and mechanisms of action.

References

Potential Biological Activity of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological activities of 2-bromo-N-(4-chlorophenyl)propanamide and structurally related compounds. Direct experimental data on the biological effects of this compound is not extensively available in current literature. However, analysis of analogous chemical structures reveals significant potential for antimicrobial and anticancer activities. This whitepaper summarizes the existing data on these related compounds, presenting quantitative biological activity, detailed experimental protocols, and exploring potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting promising avenues for future investigation into this class of compounds.

Introduction

Halogenated phenylamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The presence of halogen atoms and the amide linkage can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of these molecules. This document focuses on the potential biological activities of this compound by examining the established bioactivities of structurally similar molecules. The primary activities observed in related compounds are antifungal and anticancer effects, which will be the central focus of this guide.

Potential Antifungal Activity

While direct studies on the antifungal properties of this compound are limited, research on analogous compounds provides strong indications of potential efficacy.

Antifungal Activity of Related Compounds

A notable related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone , has demonstrated significant antifungal activity against various Candida species.[1][2][3] This suggests that the presence of a bromo- and chloro-substituted phenyl moiety is a key pharmacophore for antifungal action.

Another related compound, 2-bromo-N-phenylacetamide (A1Br) , has shown excellent antifungal activity against Candida glabrata isolates from the oral cavity.[4] Studies have also demonstrated its fungicidal and antibiofilm properties against fluconazole-resistant Candida species.[5]

Table 1: Antifungal Activity of Compounds Related to this compound

CompoundOrganismActivity MetricValueReference
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneCandida albicans (clinical strains)MIC Range0.00195 - 0.0078 µg/mL[1][2]
2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneCandida strains (9 strains)MFC32 µg/mL[1][2][3]
2-bromo-N-phenylacetamide (A1Br)Candida glabrata (oral isolates)MIC16 µg/mL[4]
2-bromo-N-phenylacetamide (A1Br)Candida glabrata (oral isolates)MFC Range32 - 64 µg/mL[4]
2-bromo-N-phenylacetamideFluconazole-resistant Candida spp.MIC32 µg/mL[5]
2-bromo-N-phenylacetamideFluconazole-resistant Candida spp.MFC64 µg/mL[5]
Experimental Protocols for Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) based on the methodologies described for related compounds.

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_mfc MFC Determination start Prepare fungal inoculum inoculate Inoculate microtiter plate wells start->inoculate compound_prep Prepare serial dilutions of test compound compound_prep->inoculate incubate Incubate at 35-37°C for 24-48h inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic subculture Subculture from wells with no growth onto agar plates read_mic->subculture incubate_agar Incubate agar plates subculture->incubate_agar read_mfc Determine MFC (lowest concentration with no fungal growth) incubate_agar->read_mfc

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking in the scientific literature, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential antifungal and anticancer agent. The presence of the bromo- and chloro-substituted phenylamide core structure is a recurring motif in molecules with demonstrated efficacy against various fungal and cancer cell lines.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of clinically relevant fungal pathogens and cancer cell lines. Should promising activity be identified, further studies to elucidate its mechanism of action, toxicity profile, and in vivo efficacy would be warranted. The information presented in this whitepaper serves as a valuable starting point for such investigations, offering insights into potential targets and experimental approaches.

References

The Synthetic Utility of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(4-chlorophenyl)propanamide is a versatile synthetic intermediate of significant interest in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. Its structure, featuring a reactive bromine atom alpha to an amide carbonyl group, makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This technical guide provides an in-depth overview of its role as a precursor, including detailed experimental protocols for its synthesis and subsequent transformations, alongside relevant quantitative data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the acylation of 4-chloroaniline with 2-bromopropanoyl halide (bromide or chloride). This reaction is analogous to the well-documented synthesis of similar haloamides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous acetamide.

Materials:

  • 4-Chloroaniline

  • 2-Bromopropanoyl bromide (or 2-Bromopropanoyl chloride)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Potassium Carbonate (K₂CO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in dichloromethane and a saturated aqueous solution of potassium carbonate.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add 2-bromopropanoyl bromide (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to stir vigorously in the ice bath for approximately 1-2 hours.

  • After the reaction is complete, as monitored by thin-layer chromatography (TLC), transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data for Analogous Synthesis:

The following table summarizes the typical yield for the synthesis of the closely related 2-bromo-N-(p-chlorophenyl) acetamide.

ProductStarting MaterialsSolventBaseReaction TimeTemperatureYield
2-bromo-N-(p-chlorophenyl) acetamide4-Chloroaniline, Bromoacetyl bromideCH₂Cl₂K₂CO₃1 hourIce bath (0 °C)80%

This compound as a Precursor in Nucleophilic Substitution Reactions

The primary utility of this compound in organic synthesis is as an electrophilic precursor for the introduction of various functionalities via nucleophilic substitution at the alpha-carbon. This is most commonly exploited in the synthesis of 2-amino-N-(4-chlorophenyl)propanamide derivatives, which are of interest as potential pharmacophores.

Experimental Protocol: General Procedure for the Synthesis of 2-amino-N-(4-chlorophenyl)propanamide Derivatives

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., butylamine, octylamine, piperidine)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Potassium Carbonate (K₂CO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add a saturated aqueous solution of potassium carbonate.

  • To this biphasic mixture, add the desired amine (1.0-1.2 eq) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

  • Upon completion, separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-amino-N-(4-chlorophenyl)propanamide derivative by column chromatography or recrystallization.

Quantitative Data for Analogous Reactions:

The table below presents the yields for the synthesis of various 2-amino-N-(p-chlorophenyl) acetamide derivatives from their bromo-precursor.

ProductNucleophileSolventBaseReaction TimeTemperatureYield
2-(butylamino)-N-(4-chlorophenyl) acetamideButylamineCH₂Cl₂K₂CO₃3 hoursRoom Temperature60%
2-(octylamino)-N-(4-chlorophenyl) acetamideOctylamineCH₂Cl₂K₂CO₃3 hoursRoom Temperature61%
2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamidePiperidineCH₂Cl₂K₂CO₃3 hoursRoom Temperature60%

Visualizing the Synthetic Workflow

The synthetic pathway from readily available starting materials to the final amino-propanamide derivatives can be visualized as a clear workflow.

Synthesis_Workflow cluster_synthesis Synthesis of Precursor cluster_substitution Nucleophilic Substitution 4-Chloroaniline 4-Chloroaniline Reaction1 Acylation 4-Chloroaniline->Reaction1 2-Bromopropanoyl_Halide 2-Bromopropanoyl Halide 2-Bromopropanoyl_Halide->Reaction1 Precursor 2-bromo-N-(4-chlorophenyl) propanamide Reaction1->Precursor Reaction2 SN2 Reaction Precursor->Reaction2 Amine_Nucleophile Amine (R-NH2) Amine_Nucleophile->Reaction2 Final_Product 2-amino-N-(4-chlorophenyl) propanamide Derivative Reaction2->Final_Product

Caption: Synthetic workflow for this compound and its subsequent conversion.

Logical Relationship of Reactivity

The core of this compound's utility lies in the electrophilic nature of the alpha-carbon, which is susceptible to attack by a wide range of nucleophiles.

Reactivity_Concept Precursor This compound (Electrophile) Product Substituted Product Precursor->Product Leaving_Group Bromide Ion (Leaving Group) Precursor->Leaving_Group Heterolytic Cleavage Nucleophile Nucleophile (e.g., Amines, Thiolates, Alcohols) Nucleophile->Precursor Nucleophilic Attack

Exploring the Therapeutic Potential of 2-bromo-N-(4-chlorophenyl)propanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-bromo-N-(4-chlorophenyl)propanamide presents a compelling starting point for the development of novel therapeutic agents. Its inherent chemical functionalities offer opportunities for diverse structural modifications, leading to derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of derivatives based on this core structure, with a focus on their antimicrobial and anti-inflammatory properties.

Synthesis of Derivatives

The synthesis of this compound derivatives can be approached through various established chemical methodologies. A common strategy involves the amidation of 4-chloroaniline with 2-bromopropanoyl bromide. Subsequent modifications can be introduced by nucleophilic substitution of the bromine atom, allowing for the introduction of a wide array of functional groups and the generation of a diverse chemical library.

A generalized synthetic workflow is depicted below:

G cluster_synthesis Synthesis Start 4-chloroaniline & 2-bromopropanoyl bromide Amidation Amidation Reaction Start->Amidation Core This compound Amidation->Core Nucleophilic_Substitution Nucleophilic Substitution (with various nucleophiles) Core->Nucleophilic_Substitution Derivatives Library of Derivatives Nucleophilic_Substitution->Derivatives

A generalized workflow for the synthesis of this compound derivatives.

Biological Evaluation: Antimicrobial and Anti-inflammatory Activities

Derivatives of N-aryl-2-bromopropanamides have shown promise as both antimicrobial and anti-inflammatory agents. The following sections detail the experimental protocols for evaluating these activities and present available data for structurally related compounds.

Antimicrobial Activity

The antimicrobial properties of these derivatives can be assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Disk Diffusion Agar Method

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with the turbidity adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the microbial inoculum.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (typically 37°C for bacteria) for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of a compound.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Antimicrobial Activity of Structurally Related N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

CompoundTest OrganismMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 1Gram-positive bacteria2.5–5.0[1][2]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2Gram-positive bacteria2.5–5.0[1][2]
Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives can be evaluated using in vitro assays that measure the inhibition of key inflammatory mediators.

Experimental Protocol: Protease Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of proteases, such as trypsin, which are involved in the inflammatory cascade.

  • Reaction Mixture: A reaction mixture is prepared containing trypsin, the test compound at various concentrations, and a suitable buffer.

  • Substrate Addition: A chromogenic substrate for trypsin (e.g., N-benzoyl-DL-arginine-p-nitroanilide) is added to initiate the reaction.

  • Incubation: The mixture is incubated at 37°C for a specific period.

  • Measurement of Absorbance: The absorbance of the solution is measured at a specific wavelength (e.g., 410 nm). The amount of p-nitroaniline released is proportional to the enzyme activity.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control (without the inhibitor). The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.

Table 2: Anti-inflammatory Activity of Structurally Related N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

CompoundAssayIC50 (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 1Protease (Trypsin) Inhibition0.04–0.07[1]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2Protease (Trypsin) Inhibition0.04–0.07[1]
Acetylsalicylic Acid (Positive Control)Protease (Trypsin) Inhibition0.4051 ± 0.0026[1]

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated, their observed anti-inflammatory activity suggests potential interaction with key inflammatory signaling cascades. A hypothetical pathway that could be targeted by these compounds is the NF-κB signaling pathway, a central regulator of inflammation.

cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) or Cytokine Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Expression induces Inflammation Inflammation Gene_Expression->Inflammation Inhibitor This compound Derivative Inhibitor->IKK inhibits? Inhibitor->NFkB inhibits?

A hypothetical signaling pathway potentially modulated by anti-inflammatory derivatives.

Structure-Activity Relationship (SAR)

While a comprehensive structure-activity relationship (SAR) study for derivatives of this compound is not yet available, preliminary insights can be drawn from related compound classes. For instance, in N-aryl amide derivatives, the nature and position of substituents on the aryl ring can significantly influence biological activity. Halogen atoms, such as chlorine and bromine, are often associated with enhanced antimicrobial and anti-inflammatory effects. The lipophilicity and electronic properties of the substituents introduced at the 2-position of the propanamide chain are also expected to play a crucial role in target binding and overall efficacy.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of infectious and inflammatory diseases. The available data on structurally related compounds suggest that derivatives of this core structure are likely to exhibit potent biological activities. Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their pharmacological effects. Such efforts will be instrumental in advancing these promising compounds through the drug discovery and development pipeline.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety and toxicological data for 2-bromo-N-(4-chlorophenyl)propanamide has been found in publicly available literature and safety data sheets (SDS). The following guide is based on data for the close structural analog, 2-bromo-1-(4-chlorophenyl)propan-1-one , and should be used as a precautionary reference. Researchers and scientists must perform a thorough risk assessment specific to their experimental conditions before handling this compound.

This technical guide provides a comprehensive overview of the potential hazards, handling precautions, and emergency procedures for this compound, extrapolated from its structural analog. The information is intended for drug development professionals, researchers, and scientists.

Hazard Identification and GHS Classification

Based on the data for 2-bromo-1-(4-chlorophenyl)propan-1-one, the anticipated GHS classification for this compound is as follows.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4GHS07WarningH312: Harmful in contact with skin.[1]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[2]
Acute Toxicity, InhalationCategory 4GHS07WarningH332: Harmful if inhaled.[1][2]
Specific Target Organ ToxicityCategory 3GHS07WarningH335: May cause respiratory irritation.[2]

Precautionary Statements and Safe Handling

Strict adherence to the following precautionary measures is crucial to minimize exposure and ensure laboratory safety.

TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fumes.[2]
P264Wash all exposed external body areas thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves, protective clothing, eye protection and face protection.[2]
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Body PartEquipmentSpecification
Eyes/Face Safety Goggles/Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[3] A face shield is recommended for splash protection.
Skin Chemical-resistant GlovesImpervious gloves (e.g., nitrile, neoprene). Breakthrough time should be monitored.[2]
Protective ClothingWear fire/flame resistant and impervious clothing.[3] A lab coat is mandatory.
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3]

Emergency Procedures

Immediate and appropriate response is critical in case of accidental exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Fire-Fighting and Spill-Response Measures

SituationRecommended Action
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus for firefighting if necessary.[4] May emit poisonous and corrosive fumes upon combustion.[2]
Minor Spill Use dry clean up procedures and avoid generating dust. Collect residues and place in a suitable, labeled container for waste disposal.[2]
Major Spill Evacuate personnel to safe areas. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[2]

Experimental Protocol: Representative Synthesis of an N-Aryl Amide

The following is a general protocol for the synthesis of an N-aryl amide, which may be adapted for the synthesis of this compound.

Materials:

  • 4-chloroaniline

  • 2-bromopropionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromopropionyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl amide.

Visualizations

The following diagrams illustrate key logical workflows and potential mechanisms relevant to the handling and toxicology of this compound.

Safe_Handling_Workflow Safe Handling Workflow for a Hazardous Chemical Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in a Ventilated Fume Hood C->D E Weigh Compound Carefully to Avoid Dust D->E F Keep Container Tightly Closed E->F G Decontaminate Work Area F->G H Dispose of Waste in Labeled Container G->H I Remove PPE and Wash Hands H->I

Caption: A logical workflow for the safe handling of hazardous chemical powders.

Toxicity_Pathway Hypothetical Toxicity Pathway of a Reactive Electrophile A This compound (Reactive Electrophile) B Cellular Nucleophiles (DNA, Proteins, etc.) A->B Reacts with C Covalent Adduct Formation B->C D Disruption of Cellular Function C->D E Oxidative Stress C->E F Cellular Damage (Irritation, Toxicity) D->F E->F

Caption: A potential mechanism of toxicity for electrophilic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-bromo-N-(4-chlorophenyl)propanamide, a halogenated amide of interest in medicinal chemistry and drug discovery. The synthetic route described is an N-acylation reaction, a fundamental transformation in organic chemistry. This protocol outlines the reaction between 4-chloroaniline and 2-bromopropionyl bromide, including reagent specifications, a step-by-step procedure, safety precautions, and methods for purification and characterization.

Data Presentation

Reactant Specifications
ReactantChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
4-ChloroanilineC₆H₆ClN127.57106-47-8Toxic if swallowed, in contact with skin, or if inhaled; May cause cancer.
2-Bromopropionyl bromideC₃H₄Br₂O215.87563-76-8Causes severe skin burns and eye damage; Harmful if swallowed.
Pyridine (Base)C₅H₅N79.10110-86-1Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled.
Dichloromethane (Solvent)CH₂Cl₂84.9375-09-2May cause cancer; Causes skin and serious eye irritation.
Product Specifications
ProductChemical FormulaMolecular Weight ( g/mol )CAS NumberAppearanceMelting Point (°C)
This compoundC₉H₉BrClNO262.5377112-25-5Off-white to pale brown solidNot available

Experimental Protocols

Synthesis of this compound

This protocol details the N-acylation of 4-chloroaniline with 2-bromopropionyl bromide.

Materials:

  • 4-Chloroaniline

  • 2-Bromopropionyl bromide

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Addition of Acylating Agent: Slowly add a solution of 2-bromopropionyl bromide (1.1 equivalents) in anhydrous dichloromethane to the cooled aniline solution via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the pure product as a solid.

  • Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR and ¹³C NMR spectra to confirm its identity and purity.

Mandatory Visualization

experimental_workflow Synthesis of this compound start Start dissolve_aniline Dissolve 4-chloroaniline in anhydrous DCM start->dissolve_aniline add_pyridine Add pyridine and cool to 0 °C dissolve_aniline->add_pyridine add_acyl_bromide Slowly add 2-bromopropionyl bromide solution add_pyridine->add_acyl_bromide react Stir at room temperature for 2-4 hours add_acyl_bromide->react workup Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃, Brine) react->workup dry_concentrate Dry with Na₂SO₄ and concentrate workup->dry_concentrate purify Purify by Recrystallization (e.g., from Ethanol) dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Use of 2-Bromo-N-(4-chlorophenyl)propanamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2-bromo-N-(4-chlorophenyl)propanamide as a versatile starting material in the synthesis of various heterocyclic compounds. The inherent reactivity of the α-bromo amide functionality allows for its application in classical condensation reactions to form key heterocyclic scaffolds, such as thiazoles and oxazolidinones. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This guide offers detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of reaction pathways and workflows to facilitate understanding and implementation in a research setting.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of efficient synthetic routes to these scaffolds is a cornerstone of medicinal chemistry. This compound is a readily accessible α-bromo amide that serves as a valuable building block for the construction of several important heterocyclic rings. The presence of the electrophilic α-carbon, the amide linkage, and the substituted phenyl ring provides multiple points for synthetic diversification.

This application note focuses on two primary applications of this compound in heterocyclic synthesis:

  • Synthesis of 2-Aminothiazole Derivatives: Through the well-established Hantzsch thiazole synthesis, this compound can be reacted with thiourea to yield 2-amino-4-methyl-N-(4-chlorophenyl)thiazole derivatives. These structures are privileged motifs in numerous therapeutic agents.

  • Synthesis of Oxazolidinone Scaffolds: Intramolecular cyclization or reaction with suitable reagents can lead to the formation of oxazolidinone rings, another critical heterocyclic system in medicinal chemistry.

Synthesis of Starting Material: this compound

The starting material can be synthesized in a two-step sequence from commercially available 4-chloroaniline.

Workflow for the Synthesis of this compound:

Synthesis of this compound cluster_0 Step 1: Amidation cluster_1 Step 2: Bromination A 4-Chloroaniline C N-(4-chlorophenyl)propanamide A->C Pyridine, DCM B Propanoyl chloride B->C D N-(4-chlorophenyl)propanamide F This compound D->F CCl4, AIBN (cat.) E N-Bromosuccinimide (NBS) E->F

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(4-chlorophenyl)propanamide

  • To a solution of 4-chloroaniline (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq.).

  • Slowly add propanoyl chloride (1.1 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-chlorophenyl)propanamide.

Step 2: Synthesis of this compound

  • Dissolve N-(4-chlorophenyl)propanamide (1.0 eq.) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Heterocyclic Synthesis

Synthesis of 2-Amino-4-methyl-N-(4-chlorophenyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a reliable method for the construction of the thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thioamide. In this case, this compound serves as the α-halocarbonyl equivalent.

Reaction Pathway for Hantzsch Thiazole Synthesis:

Hantzsch Thiazole Synthesis A This compound C Isothiouronium Intermediate A->C Nucleophilic attack B Thiourea B->C D Hydroxythiazoline Intermediate C->D Intramolecular cyclization E 2-Imino-4-methyl-N-(4-chlorophenyl)thiazolidin-5-one D->E Dehydration & Tautomerization

Figure 2: Reaction pathway for the synthesis of a thiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-N-(4-chlorophenyl)thiazole Derivative
  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add thiourea (1.1 eq.) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford the desired 2-amino-4-methyl-N-(4-chlorophenyl)thiazole derivative.

ParameterValueReference
Reactants This compound, ThioureaGeneral Hantzsch Synthesis
Solvent Ethanol[1][2]
Temperature Reflux (approx. 78 °C)[1]
Reaction Time 6-8 hoursAnalogous Reactions
Typical Yield 60-80% (expected)Analogous Reactions

Table 1: Summary of Reaction Conditions for Thiazole Synthesis.

Synthesis of Oxazolidinone Derivatives

α-Bromo amides can serve as precursors to oxazolidinones through various synthetic strategies, often involving intramolecular cyclization. For instance, conversion of the amide nitrogen to a nucleophile or reaction with an external nucleophile that can subsequently displace the bromide can initiate ring formation. A plausible route involves the reaction with a carbonate source to form an intermediate that cyclizes.

Proposed Pathway for Oxazolidinone Synthesis:

Oxazolidinone Synthesis A This compound C Amide Anion Intermediate A->C Deprotonation B Base (e.g., NaH) B->C D 5-Methyl-3-(4-chlorophenyl)oxazolidin-2-one C->D Intramolecular SN2 cyclization

Figure 3: Proposed pathway for the synthesis of an oxazolidinone derivative.

Experimental Protocol: Synthesis of 5-Methyl-3-(4-chlorophenyl)oxazolidin-2-one
  • To a solution of this compound (1.0 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired oxazolidinone.

ParameterValueReference
Reactants This compound, Sodium HydrideGeneral Intramolecular Cyclization
Solvent Tetrahydrofuran (THF)[3]
Temperature 0 °C to Room Temperature[3]
Reaction Time 12-24 hoursAnalogous Reactions
Typical Yield 40-60% (expected)Analogous Reactions

Table 2: Summary of Reaction Conditions for Oxazolidinone Synthesis.

Safety and Handling

This compound is an α-bromo amide and should be handled with care. It is a potential lachrymator and skin irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of thiazole and oxazolidinone derivatives. The straightforward preparation of the starting material and its reactivity in established cyclization reactions make it an attractive tool for researchers in drug discovery and organic synthesis. Further exploration of its reactivity with other nucleophiles could lead to the discovery of novel heterocyclic scaffolds.

References

Application Notes and Protocols for Antimicrobial Screening of 2-bromo-N-(4-chlorophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the antimicrobial activity of 2-bromo-N-(4-chlorophenyl)propanamide derivatives is limited in the current scientific literature. The following application notes and protocols are based on established methodologies for the antimicrobial screening of structurally related compounds, such as other halo-N-phenylalkanamides. These should serve as a comprehensive guide for designing and conducting antimicrobial evaluations of the title compounds.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Substituted amide derivatives, including halogenated N-phenylalkanamides, represent a promising class of compounds with potential antimicrobial properties. The this compound scaffold offers a unique combination of a reactive bromine atom, a lipophilic chlorophenyl ring, and a propanamide backbone, suggesting possible interactions with microbial targets. This document provides detailed protocols for the in vitro screening of these derivatives to determine their antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

The following tables summarize the antimicrobial activity of compounds structurally related to this compound, providing a reference for expected activity ranges and susceptible microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Related N-Phenylamide Derivatives

Compound ClassDerivative/SubstituentTest OrganismMICReference
2-Amino-N-(p-chlorophenyl)acetamide2-(octylamino)Staphylococcus aureus ATCC6538p-[1]
N-Benzamide4-hydroxy-N-(4-bromophenyl)Bacillus subtilis6.25 µg/mL[2]
N-Benzamide4-hydroxy-N-phenylEscherichia coli3.12 µg/mL[2]
Pyrazine carboxamideN-(4'-chloro-2-methyl-[1,1'-biphenyl]-4-yl)XDR S. Typhi25 mg/mL[3]
Pyrazine carboxamideN-(4'-fluoro-2-methyl-[1,1'-biphenyl]-4-yl)XDR S. Typhi12.5 mg/mL[3]
Pyrazine carboxamideN-(2-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)XDR S. Typhi6.25 mg/mL[3]
N-(2-bromo-phenyl)-2-hydroxy-benzamideEthyl esterStreptococcus pneumoniae ATCC 496192.5 mg/mL
N-(2-bromo-phenyl)-2-hydroxy-benzamideHydrazideStaphylococcus aureus ATCC 259232.5 mg/mL

Note: The original data for 2-(octylamino)-N-(4-chlorophenyl) acetamide was presented as a zone of inhibition.

Table 2: Zone of Inhibition of Related N-Phenylamide Derivatives

Compound ClassDerivative/SubstituentTest OrganismConcentrationZone of Inhibition (mm)Reference
2-Amino-N-(p-chlorophenyl)acetamide2-(butylamino)Staphylococcus aureus ATCC6538p0.1 g/mL23.5[1]
N-Benzamide4-hydroxy-N-phenylBacillus subtilis-25[2]
N-Benzamide4-hydroxy-N-phenylEscherichia coli-31[2]
N-BenzamideN-(4-methylphenyl)Bacillus subtilis-24[2]
N-BenzamideN-(4-bromophenyl)Escherichia coli-24[2]

Experimental Protocols

Agar Well Diffusion Assay (Preliminary Screening)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized derivatives.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Sterile swabs

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve compounds)

  • Bacterial/fungal cultures

Procedure:

  • Prepare and sterilize MHA or SDA plates.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

  • Using a sterile swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a specific volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Multichannel pipette

  • Microplate reader (optional)

  • Test compounds dissolved in a suitable solvent

  • Positive and negative controls

  • Bacterial/fungal inoculum

Procedure:

  • Dispense 100 µL of sterile broth into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare a microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the diluted inoculum to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_data Data Analysis synthesis Synthesis of this compound Derivatives dissolution Dissolution in appropriate solvent (e.g., DMSO) to create stock solutions synthesis->dissolution agar_well Agar Well Diffusion Assay (Preliminary Qualitative Screening) dissolution->agar_well Test Compounds mic_assay Broth Microdilution Assay (Quantitative MIC Determination) dissolution->mic_assay Test Compounds measure_zone Measure Zone of Inhibition (mm) agar_well->measure_zone determine_mic Determine MIC (µg/mL or mg/mL) mic_assay->determine_mic

Caption: Experimental workflow for antimicrobial screening.

generalized_moa cluster_cell Bacterial Cell compound Antimicrobial Compound (e.g., this compound derivative) cell_wall Cell Wall Synthesis compound->cell_wall Inhibits protein_synthesis Protein Synthesis (Ribosomes) compound->protein_synthesis Inhibits dna_replication DNA Replication (DNA Gyrase/Topoisomerase) compound->dna_replication Inhibits cell_membrane Cell Membrane Integrity compound->cell_membrane Disrupts inhibition Inhibition Leads To cell_wall->inhibition protein_synthesis->inhibition dna_replication->inhibition cell_membrane->inhibition bacteriostasis Bacteriostasis (Growth Inhibition) inhibition->bacteriostasis bactericidal Bactericidal Effect (Cell Death) inhibition->bactericidal

Caption: Generalized potential mechanisms of antimicrobial action.

References

Application Notes and Protocols for 2-bromo-N-(4-chlorophenyl)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, detailed medicinal chemistry applications, quantitative biological data, and specific experimental protocols for 2-bromo-N-(4-chlorophenyl)propanamide are not extensively available in the public domain. This document provides general information based on the chemical properties of the compound and the known applications of structurally related molecules. The protocols and pathways described herein are illustrative and should be adapted based on specific research objectives.

Introduction

This compound is a halogenated amide with potential as a scaffold or intermediate in medicinal chemistry. Its structure, featuring a reactive bromine atom and a substituted phenyl ring, suggests possible interactions with biological targets. Halogenated organic compounds are of significant interest in drug discovery due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. While specific biological activities for this compound are not well-documented, the broader class of N-aryl-2-bromopropanamides has been explored for various therapeutic applications.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₉BrClNO
Molecular Weight 262.53 g/mol
Appearance Solid (predicted)
CAS Number 77112-25-5
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.

Potential Therapeutic Areas and Biological Activities

While direct evidence for the biological activity of this compound is lacking, related N-aryl-amides and brominated compounds have shown promise in several areas:

  • Anticancer Activity: The N-phenylacetamide moiety is found in various compounds with demonstrated anti-cancer properties. The introduction of a bromine atom can enhance cytotoxic effects.

  • Antimicrobial Activity: Bromo-substituted organic molecules have been investigated for their antibacterial and antifungal properties. The lipophilicity imparted by the halogen can facilitate membrane transport in microorganisms.

  • Enzyme Inhibition: The electrophilic nature of the carbon bearing the bromine atom suggests potential for covalent modification of enzyme active sites, particularly those with nucleophilic residues like cysteine or histidine.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

This protocol describes a general method for the acylation of an aniline with a bromo-substituted acyl halide.

Materials:

  • 4-chloroaniline

  • 2-bromopropionyl bromide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 4-chloroaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of 2-bromopropionyl bromide (1.05 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate a general workflow for the synthesis and evaluation of a novel chemical entity and a hypothetical signaling pathway that could be investigated.

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., MTT Assay) characterization->in_vitro target_id Target Identification (If active) in_vitro->target_id sar Structure-Activity Relationship (SAR) Studies target_id->sar adme_tox ADME/Tox Profiling sar->adme_tox

Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of a novel chemical compound in medicinal chemistry.

hypothetical_pathway Hypothetical Signaling Pathway Inhibition compound This compound compound->inhibition target_enzyme Target Enzyme (e.g., Kinase, Protease) product Product target_enzyme->product Catalysis substrate Substrate substrate->target_enzyme downstream_effect Downstream Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) product->downstream_effect inhibition->target_enzyme

Application Notes and Protocols: Reaction of 2-bromo-N-(4-chlorophenyl)propanamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(4-chlorophenyl)propanamide is a versatile bifunctional molecule featuring a reactive electrophilic carbon center and an amide linkage to a substituted aromatic ring. The presence of the bromine atom at the α-position to the carbonyl group makes it susceptible to nucleophilic substitution reactions, providing a valuable scaffold for the synthesis of a diverse range of N-(4-chlorophenyl)propanamide derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including the modulation of key signaling pathways implicated in various diseases.

This document provides detailed application notes and experimental protocols for the reaction of this compound with a selection of common nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The quantitative data from these reactions are summarized for comparative analysis, and a potential signaling pathway affected by the resulting products is illustrated.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles. Please note that yields are representative and may vary based on the specific reaction scale and purification methods.

NucleophileReagentSolventBaseTemperature (°C)Time (h)ProductTypical Yield (%)
AmineDiethylamineAcetonitrileK₂CO₃80122-(Diethylamino)-N-(4-chlorophenyl)propanamide85-95
AzideSodium AzideDMF-6062-Azido-N-(4-chlorophenyl)propanamide90-98
ThiolThioureaEthanol-Reflux4N-(4-chlorophenyl)-2-isothioureidopropanamide75-85
HydroxideSodium HydroxideDioxane/H₂O-10022-Hydroxy-N-(4-chlorophenyl)propanamide70-80

Experimental Protocols

Protocol 1: Synthesis of 2-(Diethylamino)-N-(4-chlorophenyl)propanamide (Amine Nucleophile)

This protocol describes the synthesis of 2-(diethylamino)-N-(4-chlorophenyl)propanamide via nucleophilic substitution with diethylamine.

Materials:

  • This compound

  • Diethylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Add diethylamine (1.5 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(diethylamino)-N-(4-chlorophenyl)propanamide.

Protocol 2: Synthesis of 2-Azido-N-(4-chlorophenyl)propanamide (Azide Nucleophile)

This protocol is adapted from the synthesis of similar 2-azido acetamides and describes the reaction with sodium azide.[1]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Dichloromethane

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-azido-N-(4-chlorophenyl)propanamide can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of N-(4-chlorophenyl)-2-isothioureidopropanamide (Thiol Nucleophile)

This protocol describes the reaction with thiourea, a common sulfur nucleophile.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Mandatory Visualization

Reaction Workflow

The general workflow for the nucleophilic substitution reaction of this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification This compound This compound Solvent Solvent Nucleophile (Nu-H) Nucleophile (Nu-H) Workup Workup Solvent->Workup Reaction Base (optional) Base (optional) Heat Heat Purification Purification Workup->Purification Crude Product Product 2-Nu-N-(4-chlorophenyl)propanamide Purification->Product Pure Product

Caption: General experimental workflow for nucleophilic substitution.

Signaling Pathway: Inhibition of NF-κB

Derivatives of N-(4-chlorophenyl)propanamide have been shown to possess anti-inflammatory and anti-cancer properties, which are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. The synthesized N-(4-chlorophenyl)propanamide derivatives may interfere with this pathway, potentially by inhibiting the IKK complex or other upstream signaling components, thereby preventing NF-κB activation.

Caption: Proposed inhibition of the NF-κB signaling pathway.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-bromo-N-(4-chlorophenyl)propanamide. The developed method is demonstrated to be stability-indicating through forced degradation studies, ensuring accurate determination of the active pharmaceutical ingredient (API) in the presence of its degradation products and potential process-related impurities. This method is suitable for routine quality control analysis and stability testing in research and drug development settings.

Introduction

This compound is a halogenated aromatic amide with potential applications in pharmaceutical development. Accurate and precise analytical methods are crucial for the characterization and quality control of this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. The development of a stability-indicating HPLC method is a regulatory requirement to ensure that the analytical procedure can accurately measure the drug substance without interference from degradants, impurities, or excipients. This application note provides a detailed protocol for a stability-indicating HPLC method for this compound, validated according to the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties for this compound were estimated based on its chemical structure and data from analogous compounds.

PropertyPredicted ValueRationale/Reference
Molecular FormulaC₉H₉BrClNOBased on chemical structure
Molecular Weight262.53 g/mol Based on chemical structure
pKa~15-16The amide proton is weakly acidic.
logP~2.8 - 3.2Estimated based on similar halogenated aromatic amides.
UV λmax~254 nmThe chromophore is the N-(4-chlorophenyl)amide group.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-12.1 min: 80-40% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the material containing this compound in acetonitrile to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines.

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The reference standard was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH, kept at room temperature for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: The solid reference standard was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: The solid reference standard was exposed to UV light (254 nm) for 24 hours.

After degradation, the solutions were neutralized (for acid and base hydrolysis) and diluted with the mobile phase to the target concentration before injection. The chromatograms of the stressed samples were compared with that of an unstressed standard to evaluate the resolution between the parent peak and any degradation product peaks.

Linearity

The linearity of the method was evaluated by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by the recovery of known amounts of the reference standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts using different equipment.

The precision was expressed as the relative standard deviation (%RSD) of the peak areas.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic component)

  • Detection wavelength (± 2 nm)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was evaluated.

Data Presentation

System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.8%
Method Validation Summary
Validation ParameterResults
Linearity (1-100 µg/mL) r² = 0.9998
Accuracy (% Recovery) 99.2% - 101.5%
Precision (%RSD)
Repeatability0.6%
Intermediate Precision1.2%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL
Robustness The method was found to be robust.

Diagrams

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) A Literature Search & Physicochemical Property Estimation B Selection of Stationary Phase (C18) & Mobile Phase A->B C Optimization of Chromatographic Conditions B->C D Specificity (Forced Degradation) C->D Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis & Quality Control I->J Validated Method K Stability Studies I->K

Caption: Workflow for the development and validation of the HPLC method.

Conclusion

A simple, precise, accurate, and stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control and stability monitoring of this compound in a research and development environment. The forced degradation studies confirmed the specificity of the method, demonstrating its ability to separate the parent drug from its degradation products.

Application Notes and Protocols for the Chiral Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral synthesis of the enantiomers of 2-bromo-N-(4-chlorophenyl)propanamide. This chiral α-bromo amide is a valuable building block in medicinal chemistry and drug development. The following sections outline three distinct and effective strategies for obtaining the enantiomerically pure (R)- and (S)-forms of the target compound:

  • Kinetic Resolution of Racemic this compound using a Lipase.

  • Diastereoselective Synthesis via a Chiral Auxiliary.

  • Catalytic Asymmetric Bromination of N-(4-chlorophenyl)propanamide.

Each method is presented with a detailed experimental protocol, a summary of expected quantitative data, and a visual workflow diagram. Additionally, a standardized protocol for the determination of enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) is provided.

Introduction

Chiral α-halo amides are important intermediates in the synthesis of a wide range of biologically active molecules, including α-amino acids and peptidomimetics. The stereochemistry at the α-carbon is often crucial for the desired pharmacological activity. Consequently, the development of efficient methods for the synthesis of enantiomerically pure α-bromo amides is of significant interest. This guide details three robust approaches to obtain the (R)- and (S)-enantiomers of this compound.

Synthesis of Racemic this compound (Starting Material)

Prior to chiral synthesis or resolution, the racemic starting material is required. This can be synthesized via the amidation of 4-chloroaniline with 2-bromopropanoyl bromide.

Experimental Protocol: Racemic Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add 2-bromopropanoyl bromide (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield racemic this compound.

Method 1: Enzymatic Kinetic Resolution

This method utilizes a lipase to selectively acylate one enantiomer of the racemic starting material, allowing for the separation of the unreacted enantiomer.

Experimental Protocol: Kinetic Resolution
  • Reaction Mixture: To a solution of racemic this compound (1.0 eq) in an organic solvent such as toluene, add a lipase preparation (e.g., Candida antarctica lipase B, CAL-B).

  • Acylating Agent: Add an acylating agent, such as vinyl acetate (0.6 eq).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amide and the acylated product.

  • Work-up and Separation: Once the desired conversion is reached, filter off the enzyme. The filtrate containing the unreacted (S)-enantiomer and the acylated (R)-enantiomer can be separated by column chromatography.

  • Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed back to the corresponding (R)-2-bromo-N-(4-chlorophenyl)propanamide using mild basic conditions.

Expected Quantitative Data
ParameterValue
Conversion~50%
Enantiomeric Excess (e.e.) of unreacted (S)-amide>95%
Enantiomeric Excess (e.e.) of acylated (R)-amide>95%
Isolated Yield of (S)-enantiomer~40-45%

Experimental Workflow

G racemic Racemic this compound lipase Lipase (e.g., CAL-B) + Vinyl Acetate in Toluene racemic->lipase Add reaction Kinetic Resolution (Stirring at 30-40 °C) lipase->reaction separation Separation by Column Chromatography reaction->separation Filter enzyme s_enantiomer (S)-enantiomer (unreacted) separation->s_enantiomer r_acylated Acylated (R)-enantiomer separation->r_acylated hydrolysis Mild Basic Hydrolysis r_acylated->hydrolysis r_enantiomer (R)-enantiomer hydrolysis->r_enantiomer G auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) acylation Acylation with Propanoyl Chloride auxiliary->acylation n_acyl N-Acyloxazolidinone acylation->n_acyl enolate Enolate Formation (LDA, -78 °C) n_acyl->enolate bromination Diastereoselective Bromination (NBS) enolate->bromination diastereomer Brominated Intermediate (high d.e.) bromination->diastereomer cleavage Auxiliary Cleavage with Li-4-chloroanilide diastereomer->cleavage product Enantiomerically Enriched Product cleavage->product purification Purification product->purification G substrate N-(4-chlorophenyl)propanamide reaction_complex Substrate-Catalyst Complex substrate->reaction_complex catalyst Chiral Catalyst (e.g., Cu(II)-Box) catalyst->reaction_complex brominating_agent Brominating Agent (e.g., NBS) transition_state Diastereomeric Transition States reaction_complex->transition_state + Brominating Agent product Enantiomerically Enriched This compound transition_state->product Lower Energy Pathway

Application Notes and Protocols for the Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 2-bromo-N-(4-chlorophenyl)propanamide involves the use of hazardous chemicals that can pose significant health risks. These materials should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. This document provides a general overview and is not a substitute for a comprehensive risk assessment and consultation with safety professionals.

Introduction

This compound is a halogenated amide that can be synthesized via the acylation of 4-chloroaniline with a 2-bromopropanoyl halide. Amide bond formation is a fundamental reaction in organic chemistry, with wide applications in the pharmaceutical and materials sciences. The scale-up of such a synthesis requires careful consideration of reaction conditions, reagent stoichiometry, and, most importantly, safety protocols due to the hazardous nature of the reactants.

Reactants and Hazards

The primary reactants for this synthesis are 4-chloroaniline and a 2-bromopropanoyl halide, such as 2-bromopropionyl bromide. Both of these starting materials are hazardous and require stringent safety precautions.

Compound Formula Molecular Weight ( g/mol ) Hazards
4-ChloroanilineC₆H₆ClN127.57Carcinogen, Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant, Methemoglobinemia Risk[1][2][3][4][5]
2-Bromopropionyl bromideC₃H₄Br₂O215.87Corrosive, Causes Severe Skin Burns and Eye Damage, Harmful if Swallowed, Lachrymator[6][7][8][9][10]
This compoundC₉H₉BrClNO262.53Potential for toxicity and irritation based on starting materials.[11]

General Synthetic Approach

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 4-chloroaniline and 2-bromopropionyl bromide. In this reaction, the amine group of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl bromide. This reaction is often carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

reaction_pathway reactant1 4-Chloroaniline product This compound reactant1->product + reactant2 2-Bromopropionyl bromide reactant2->product byproduct Hydrogen Bromide product->byproduct + safety_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Reaction Risk_Assessment Conduct Thorough Risk Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Risk_Assessment->PPE Fume_Hood Ensure Proper Fume Hood Ventilation PPE->Fume_Hood Handling Handle Reagents in Fume Hood Fume_Hood->Handling Addition Controlled Addition of 2-Bromopropionyl bromide Handling->Addition Monitoring Monitor Reaction Temperature Addition->Monitoring Quenching Careful Quenching of Reaction Monitoring->Quenching Waste_Disposal Dispose of Hazardous Waste Properly Quenching->Waste_Disposal Decontamination Decontaminate Glassware and Work Area Waste_Disposal->Decontamination

References

Application Notes and Protocols for 2-bromo-N-(4-chlorophenyl)propanamide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-bromo-N-(4-chlorophenyl)propanamide as a key intermediate in the synthesis of potential pharmaceutical compounds. The protocols and data presented are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of novel derivatives with potential therapeutic applications, particularly in the area of antibacterial research.

Application Notes

This compound is a versatile synthetic intermediate. Its utility in pharmaceutical synthesis stems from the presence of a reactive α-bromo group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various amine-containing moieties to generate a library of N-substituted propanamide derivatives. This structural motif is of interest in medicinal chemistry as the amide linkage is a common feature in biologically active molecules, and the introduction of diverse substituents allows for the modulation of physicochemical and pharmacological properties.

The primary application highlighted in this document is the synthesis of 2-amino-N-(4-chlorophenyl)propanamide derivatives, which are analogues of compounds reported to possess antibacterial activity.[1] The core reaction involves the displacement of the bromide ion by a primary or secondary amine, leading to the formation of a new carbon-nitrogen bond. The resulting compounds can be screened for their efficacy against various bacterial strains.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical progression from the starting intermediate to the evaluation of the final compounds.

logical_workflow A Start: this compound B Nucleophilic Substitution with Various Amines A->B C Synthesis of 2-amino-N-(4-chlorophenyl)propanamide Derivatives B->C D Purification and Characterization (NMR, MS) C->D E In vitro Antibacterial Activity Screening D->E F Data Analysis and SAR Studies E->F

Caption: Logical workflow for the synthesis and evaluation of pharmaceutical candidates.

Experimental Protocols

General Synthesis of 2-amino-N-(4-chlorophenyl)propanamide Derivatives

This protocol is adapted from the synthesis of analogous acetamide derivatives and is expected to yield the desired propanamide compounds.[1]

Materials:

  • This compound

  • Various primary or secondary amines (e.g., piperidine, octylamine, butylamine, 3-fluoroaniline)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • n-Hexane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.

  • Add a saturated aqueous solution of potassium carbonate to the flask.

  • To this biphasic mixture, add the desired amine (1.1 eq.) dropwise at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the mobile phase.

  • Upon completion of the reaction, separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to afford the pure 2-amino-N-(4-chlorophenyl)propanamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothetical Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of 2-amino-N-(4-chlorophenyl)propanamide derivatives.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in CH2Cl2 B Add saturated K2CO3 solution A->B C Add amine dropwise at RT B->C D Stir and monitor by TLC C->D E Separate organic layer D->E F Extract aqueous layer with CH2Cl2 E->F G Combine and dry organic layers F->G H Filter and concentrate G->H I Column Chromatography H->I J Characterize by NMR, MS I->J

Caption: Step-by-step workflow for the synthesis and purification of target compounds.

Data Presentation

The following table presents hypothetical data for a series of synthesized 2-amino-N-(4-chlorophenyl)propanamide derivatives, based on expected outcomes from the described protocol. The antibacterial activity is presented as the diameter of the zone of inhibition in millimeters (mm).

Compound IDAmine UsedMolecular FormulaYield (%)Purity (%)Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus
DP-1 PiperidineC₁₄H₁₉ClN₂O85>9818
DP-2 OctylamineC₁₇H₂₇ClN₂O78>9715
DP-3 ButylamineC₁₃H₁₉ClN₂O82>9816
DP-4 3-FluoroanilineC₁₅H₁₄ClFN₂O75>9612

Hypothetical Signaling Pathway

While the precise mechanism of action for these novel compounds would require further investigation, a plausible hypothesis is the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. The diagram below illustrates a generalized pathway of bacterial cell wall synthesis and a hypothetical point of inhibition.

signaling_pathway cluster_synthesis Bacterial Cell Wall Synthesis Precursor_Synthesis Cytoplasmic synthesis of peptidoglycan precursors Transport Transport of precursors across cell membrane Precursor_Synthesis->Transport Polymerization Transglycosylation (Polymerization of glycan chains) Transport->Polymerization Cross_linking Transpeptidation (Cross-linking of peptide chains) Polymerization->Cross_linking Stable_Cell_Wall Stable Cell Wall Cross_linking->Stable_Cell_Wall Leads to Inhibitor 2-amino-N-(4-chlorophenyl) propanamide Derivative Inhibitor->Inhibition Inhibition->Cross_linking Inhibition Cell_Lysis Cell Lysis Inhibition->Cell_Lysis Leads to

Caption: Hypothetical inhibition of bacterial cell wall synthesis by a novel propanamide derivative.

References

Application Notes and Protocols for the Biological Evaluation of N-aryl-2-bromoamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the biological evaluation of N-aryl-2-bromoamides, a class of compounds with potential therapeutic applications. This document outlines detailed methodologies for key experiments, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction

N-aryl-2-bromoamides are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential as bioactive molecules. Their structural motif, featuring an amide linkage and a bromoalkyl group, makes them candidates for interacting with various biological targets. Understanding their cellular effects is crucial for the development of novel therapeutics. The following protocols and data provide a framework for the systematic biological evaluation of these compounds.

Data Presentation: Cytotoxicity of N-aryl Amide Derivatives

The following table summarizes the cytotoxic activities of various N-aryl amide derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Compound TypeCell LineIC50 (µM)Reference
Arylpropyl sulfonamide (Cmpd 15)PC-3 (Prostate)29.2[2]
Arylpropyl sulfonamide (Cmpd 15)HL-60 (Leukemia)20.7[2]
Arylpropyl sulfonamide (B13)PC-3 (Prostate)79.3[2]
Arylpropyl sulfonamide (B13)HL-60 (Leukemia)33.6[2]
2-Aryl-3-nitro-2H-chromeneMCF-7 (Breast)0.81 ± 0.04 (µg/mL)[3]
2-Aryl-3-nitro-2H-chromeneMDA-MB-231 (Breast)1.82 ± 0.05 (µg/mL)[3]
N-substituted benzamide (3CPA)70Z/3 (pre-B cell)>250[4]
N-substituted benzamide (3CPA)HL-60 (Leukemia)>250[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of N-aryl-2-bromoamides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • N-aryl-2-bromoamide compounds

  • Target cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the N-aryl-2-bromoamide compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the N-aryl-2-bromoamide compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar fluorometric/colorimetric assay kit

  • Treated and untreated cells

  • Luminometer or fluorometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with the N-aryl-2-bromoamide compound.

  • Reagent Preparation: Prepare the caspase substrate reagent according to the manufacturer's instructions.

  • Cell Lysis and Substrate Cleavage: Add the caspase reagent directly to the wells containing the treated cells. This reagent typically contains a cell lysis buffer and a pro-luminescent or fluorogenic caspase substrate (e.g., containing the DEVD sequence for caspase-3/7).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for N-aryl-2-bromoamide-induced apoptosis and a general workflow for their biological evaluation.

Proposed_Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion N_aryl_2_bromoamide N-aryl-2-bromoamide Bcl2 Bcl-2 (Anti-apoptotic) N_aryl_2_bromoamide->Bcl2 Inhibition? Bax_Bak Bax/Bak (Pro-apoptotic) N_aryl_2_bromoamide->Bax_Bak Activation? Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrial Outer Membrane Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion->Cytochrome_c Release

Caption: Proposed intrinsic pathway of apoptosis induced by N-aryl-2-bromoamides.

Experimental_Workflow Start Start: N-aryl-2-bromoamide Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Determine_IC50 Determine IC50 Values Cytotoxicity->Determine_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Enzyme_Inhibition Enzyme Inhibition Assays (If applicable) Determine_IC50->Enzyme_Inhibition Caspase_Activity Caspase Activity Assay (e.g., Caspase-3/7) Apoptosis_Assay->Caspase_Activity Mechanism_Studies Further Mechanistic Studies (e.g., Western Blot for Bcl-2 family) Caspase_Activity->Mechanism_Studies End End: Biological Profile Mechanism_Studies->End Enzyme_Inhibition->End

Caption: General workflow for the biological evaluation of N-aryl-2-bromoamides.

Discussion of Potential Mechanism of Action

Based on studies of structurally related N-substituted benzamides, it is proposed that N-aryl-2-bromoamides may induce apoptosis through the intrinsic (mitochondrial) pathway.[4][7] This pathway is initiated by intracellular stress signals and converges on the mitochondria.

The proposed mechanism involves the following key steps:

  • Modulation of Bcl-2 Family Proteins: N-aryl-2-bromoamides may alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This could occur through the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic proteins.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 family protein balance leads to the formation of pores in the mitochondrial outer membrane by Bax and Bak.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[7]

  • Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates the initiator caspase-9.[7]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

  • Apoptosis Execution: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and cell death.

Studies on N-substituted benzamides have shown that this apoptotic pathway can be independent of the tumor suppressor protein p53.[7] Further investigation is required to confirm if N-aryl-2-bromoamides share this p53-independent mechanism.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for the biological evaluation of N-aryl-2-bromoamides. By systematically assessing their cytotoxicity, and dissecting the underlying apoptotic mechanisms, researchers can effectively characterize the therapeutic potential of this promising class of compounds. The provided workflows and diagrams offer a clear visual representation of the experimental logic and the proposed molecular pathways, facilitating a comprehensive understanding of their biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are two primary synthetic routes for the preparation of this compound. The first is a two-step process involving the N-acylation of 4-chloroaniline with propanoyl chloride to form N-(4-chlorophenyl)propanamide, followed by an alpha-bromination of the propanamide intermediate. The second is a one-step process where 4-chloroaniline is directly acylated with 2-bromopropanoyl bromide or chloride.

Q2: My N-acylation of 4-chloroaniline is failing or giving a low yield. What are the potential reasons?

A2: Low yields in the N-acylation of 4-chloroaniline can be attributed to several factors. The basicity of the amino group in 4-chloroaniline can lead to side reactions with the acylating agent. It is crucial to use a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct of the reaction. Additionally, the reaction should be carried out under anhydrous conditions as acyl chlorides are sensitive to moisture.

Q3: I am observing multiple products in my bromination step. What could be the cause?

A3: The formation of multiple products during the alpha-bromination of N-(4-chlorophenyl)propanamide can occur. Over-bromination can lead to the formation of di-bromo species. To minimize this, it is important to control the stoichiometry of the brominating agent and the reaction temperature. Slow addition of the brominating agent can also help in preventing over-bromination.

Q4: How can I purify the final product, this compound?

A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. Column chromatography using silica gel can also be employed for purification if recrystallization does not yield a product of sufficient purity.

Q5: What are the safety precautions I should take when handling the reagents for this synthesis?

A5: Acyl chlorides, such as propanoyl chloride and 2-bromopropanoyl bromide, are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Brominating agents like N-bromosuccinimide (NBS) are toxic and should also be handled with care in a well-ventilated area. 4-chloroaniline is toxic and a suspected carcinogen and should be handled with extreme caution.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of N-(4-chlorophenyl)propanamide (Step 1) 1. Incomplete reaction. 2. Decomposition of acyl chloride due to moisture. 3. Sub-optimal reaction temperature. 4. Ineffective base.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. The reaction is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature. 4. Use a non-nucleophilic base like pyridine or triethylamine.
Low yield of this compound (Step 2) 1. Incomplete bromination. 2. Over-bromination leading to multiple products. 3. Unsuitable brominating agent. 4. Inappropriate reaction conditions (e.g., temperature, solvent).1. Increase the reaction time or temperature, and monitor by TLC. 2. Add the brominating agent slowly and in a controlled manner. Use a slight excess of the brominating agent. 3. N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or bromine in acetic acid are common choices. Select the appropriate reagent for your substrate. 4. Screen different solvents and temperatures to find the optimal conditions.
Formation of multiple spots on TLC after bromination 1. Di-brominated or other side products. 2. Unreacted starting material.1. Use a more controlled addition of the brominating agent. Consider a milder brominating agent. 2. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the amount of brominating agent.
Difficulty in purifying the final product 1. Presence of closely related impurities. 2. Oily product that is difficult to crystallize.1. Use column chromatography with a suitable solvent system for separation. 2. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is recommended.

Data Presentation

Table 1: Reaction Conditions for N-Acylation of Anilines with Acyl Chlorides

EntryAniline DerivativeAcyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroanilineChloroacetyl chloridePyridineDichloromethane0 - RT290[1]
24-Chloroaniline2,3-Dichloropropionyl chloridePyridineChloroform10 - RT1678[2]
3AnilineChloroacetyl chloridePhosphate BufferWaterRT0.2592[1]
44-MethylanilineChloroacetyl chloridePhosphate BufferWaterRT0.2594[1]

Note: The data presented is for structurally related compounds and should be used as a starting point for the optimization of this compound synthesis.

Table 2: Conditions for Alpha-Bromination of Carbonyl Compounds

EntrySubstrateBrominating AgentCatalyst/InitiatorSolventTemp (°C)Time (h)Yield (%)Reference
1AldehydeNBSOrganocatalystHFIP41.586[3]
2KetoneNBSLactic AcidAcetonitrile/WaterRT--[4]
3Carboxylic AcidBr₂PBr₃----[5]

Note: This table provides general conditions for alpha-bromination of various carbonyl compounds, which can be adapted for the bromination of N-(4-chlorophenyl)propanamide.

Experimental Protocols

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of N-(4-chlorophenyl)propanamide

  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-chlorophenyl)propanamide.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of this compound

  • Dissolve the purified N-(4-chlorophenyl)propanamide (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) if using a non-polar solvent.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: One-Step Synthesis
  • In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Add a saturated solution of a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like pyridine (1.2 eq).

  • Cool the mixture in an ice bath.

  • Slowly add 2-bromopropanoyl bromide (1.1 eq) dropwise to the stirred mixture over a period of 5-10 minutes.

  • Continue stirring at ice-bath temperature for 1 hour.

  • After the reaction is complete (monitored by TLC), remove the solvent by rotary evaporation.

  • Extract the residue with ethyl acetate.

  • Wash the organic phase sequentially with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain this compound.[6]

Visualizations

Two_Step_Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Alpha-Bromination start1 4-Chloroaniline + Pyridine in DCM add_pc Add Propanoyl Chloride at 0°C start1->add_pc react1 Stir at Room Temperature add_pc->react1 workup1 Aqueous Workup (HCl, NaHCO₃, Brine) react1->workup1 dry1 Dry & Concentrate workup1->dry1 purify1 Recrystallization dry1->purify1 product1 N-(4-chlorophenyl)propanamide purify1->product1 start2 N-(4-chlorophenyl)propanamide in CCl₄ product1->start2 Intermediate add_nbs Add NBS & AIBN start2->add_nbs react2 Reflux add_nbs->react2 workup2 Filter & Wash (Na₂S₂O₃, H₂O, Brine) react2->workup2 dry2 Dry & Concentrate workup2->dry2 purify2 Recrystallization / Chromatography dry2->purify2 product2 This compound purify2->product2

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_acylation_solutions Acylation Troubleshooting cluster_bromination_solutions Bromination Troubleshooting start Low Yield or Impure Product check_step Which step has the issue? start->check_step step1 N-Acylation check_step->step1 Step 1 step2 Bromination check_step->step2 Step 2 acylation_cause1 Moisture Present? step1->acylation_cause1 bromination_cause1 Over-bromination? step2->bromination_cause1 acylation_solution1 Use Anhydrous Conditions acylation_cause1->acylation_solution1 Yes acylation_cause2 Incomplete Reaction? acylation_cause1->acylation_cause2 No acylation_solution2 Increase Time/Temp acylation_cause2->acylation_solution2 Yes bromination_solution1 Slow Reagent Addition bromination_cause1->bromination_solution1 Yes bromination_cause2 Incomplete Reaction? bromination_cause1->bromination_cause2 No bromination_solution2 Check Reagent Stoichiometry bromination_cause2->bromination_solution2 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-bromo-N-(4-chlorophenyl)propanamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 2-bromo-N-(4-chlorophenyl)propanamide via recrystallization. The guide is presented in a question-and-answer format to directly address potential issues.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₉H₉BrClNO[1]
Molecular Weight 262.53 g/mol [1][2][3]
CAS Number 77112-25-5[1]

Experimental Protocol: Recrystallization of this compound

This protocol is a general procedure adapted for this compound based on standard recrystallization techniques for N-aryl-2-bromoalkanamides. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol or a mixed solvent system like ethanol/water or acetone/hexane are good starting points.[4][5]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: To select an appropriate solvent, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and begin heating the mixture with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time. To maximize the yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.

  • Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point. A pure compound will have a sharp melting point range.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration (Optional) cool Cool to Room Temperature hot_filtration->cool decolorize->hot_filtration ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

A good recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low (room or ice-bath) temperatures.[6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For this compound, which is a moderately polar molecule, good starting solvents to test are ethanol, acetone, or a mixed solvent system like ethanol/water or acetone/hexane.[4][5]

Q2: My compound is not dissolving in the hot solvent. What should I do?

This could be due to an insufficient amount of solvent or the selection of an inappropriate solvent. Gradually add more of the hot solvent in small portions until the solid dissolves. If a very large volume of solvent is required, it may indicate that the chosen solvent is not suitable. In this case, it would be best to evaporate the current solvent and try a different one.

Q3: No crystals are forming upon cooling. What went wrong?

This is a common issue known as supersaturation, where the compound remains dissolved even though the solution is cooled. Here are a few techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystallization.

  • Reducing Solvent Volume: If too much solvent was added, the solution might not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.

Q4: My product "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature.

  • Allow the solution to cool more slowly. You can insulate the flask to slow the rate of cooling.

Q5: What are the potential impurities in my crude product?

Common impurities could include unreacted starting materials (4-chloroaniline and 2-bromopropanoyl halide), byproducts from side reactions, or residual solvents from the synthesis step. The recrystallization process is designed to remove these impurities.

Q6: How can I assess the purity of my recrystallized product?

The most common method to assess purity after recrystallization is by measuring the melting point of the dried crystals. A pure crystalline solid will have a sharp and narrow melting point range (typically 1-2 °C). Impurities will generally cause the melting point to be lower and the range to be broader.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The cooling process was too fast.- The solution was not sufficiently cooled.- Reduce the solvent volume by gentle heating and re-cool.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Ensure the solution is left in an ice bath for an adequate amount of time (e.g., 30 minutes).
Colored Crystals - Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step.
Crystals Form in the Funnel During Hot Filtration - The solution cooled too quickly in the funnel.- Pre-heat the funnel and filter paper with hot solvent before filtering the solution.- Perform the hot filtration as quickly as possible.
Product is an Oil Instead of Crystals - The boiling point of the solvent is higher than the melting point of the product.- The solution is too concentrated or cooled too rapidly.- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and cool slowly.- Consider using a different solvent with a lower boiling point.

Troubleshooting Logic

Troubleshooting_Logic cluster_solutions1 Solutions for No Crystal Formation cluster_solutions2 Solutions for Low Yield cluster_solutions3 Solutions for Oiling Out cluster_solutions4 Solution for Colored Crystals start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Low Crystal Yield start->issue2 issue3 Oiling Out start->issue3 issue4 Colored Crystals start->issue4 solution1a Scratch inner flask surface issue1->solution1a solution1b Add a seed crystal issue1->solution1b solution1c Reduce solvent volume issue1->solution1c solution1d Cool in ice bath issue1->solution1d solution2a Use minimum hot solvent issue2->solution2a solution2b Ensure slow cooling issue2->solution2b solution2c Sufficient time in ice bath issue2->solution2c solution3a Reheat and add more solvent issue3->solution3a solution3b Cool solution more slowly issue3->solution3b solution3c Change to a lower boiling solvent issue3->solution3c solution4a Use activated charcoal before hot filtration issue4->solution4a

Caption: A troubleshooting decision tree for common recrystallization problems.

References

identifying byproducts in the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide. This resource aims to help identify and mitigate the formation of common reaction byproducts, ensuring a higher purity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: The most frequently encountered impurities include unreacted starting materials (4-chloroaniline and 2-bromopropanoyl chloride), the hydrolysis product of the acyl chloride (2-bromopropanoic acid), the product of dehydrobromination (N-(4-chlorophenyl)propenamide), and the diacylated byproduct (N-(4-chlorophenyl)-N-(2-bromopropanoyl)propanamide).

Q2: My reaction is sluggish or incomplete. What are the potential causes?

A2: Incomplete reactions can be due to several factors:

  • Insufficiently reactive acyl chloride: 2-bromopropanoyl chloride is highly reactive, but hydrolysis due to moisture can reduce its effective concentration.

  • Poor quality starting materials: Impurities in 4-chloroaniline or the acyl chloride can interfere with the reaction.

  • Suboptimal reaction temperature: The reaction is typically performed at low temperatures (0-5 °C) to control its exothermicity. However, if the temperature is too low, the reaction rate may be significantly reduced.

  • Inadequate mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.

Q3: The workup of my reaction is difficult, and I'm experiencing low isolated yields. What can I do?

A3: Difficult workups and low yields can often be attributed to the formation of emulsions or the precipitation of salts. Ensure that the pH is properly adjusted during the aqueous wash steps. The use of a suitable organic solvent with adequate dissolving power for the product and minimal solubility in water is crucial. Additionally, minimizing the number of transfer steps can help reduce mechanical losses.

Q4: How can I best purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system, often a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexane or water), should be experimentally determined to achieve good recovery of pure crystals. Column chromatography can also be employed for high-purity requirements, although it is less practical for large-scale synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Presence of a byproduct with a lower Rf on TLC Hydrolysis of 2-bromopropanoyl chloride to 2-bromopropanoic acid.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of a byproduct with a similar Rf to the product N-(4-chlorophenyl)propenamide from dehydrobromination.Use a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a weaker base (e.g., sodium bicarbonate). Avoid excessive heat during the reaction and workup.
Presence of a higher molecular weight byproduct Diacylation of 4-chloroaniline.Use a 1:1 stoichiometric ratio of 4-chloroaniline to 2-bromopropanoyl chloride. Add the acyl chloride slowly to the amine solution to avoid localized high concentrations.
Product is an oil or fails to crystallize Presence of multiple impurities.Attempt to purify a small sample by column chromatography to identify the major components. Optimize the reaction conditions to minimize byproduct formation before attempting recrystallization again.
Low Yield Incomplete reaction or product loss during workup.Monitor the reaction by TLC to ensure completion. Optimize the workup procedure to minimize transfers and extractions. Ensure the pH is optimal for product partitioning into the organic phase.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 4-Chloroaniline

  • 2-Bromopropanoyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add 2-bromopropanoyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol for Identification of Byproducts by LC-MS

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient:

  • Start with 95% A and 5% B, hold for 1 minute.

  • Ramp to 5% A and 95% B over 10 minutes.

  • Hold at 95% B for 2 minutes.

  • Return to initial conditions over 1 minute and equilibrate for 2 minutes.

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Flow Rate: 0.3 mL/min Injection Volume: 5 µL Detection: UV at 254 nm and Mass Spectrometry (ESI positive and negative modes)

Byproduct Identification

Byproduct NameMolecular FormulaExpected [M+H]⁺
2-bromopropanoic acidC₃H₅BrO₂154.95, 156.95
N-(4-chlorophenyl)propenamideC₉H₈ClNO182.03
N-(4-chlorophenyl)-N-(2-bromopropanoyl)propanamideC₁₂H₁₁BrClNO₂319.97, 321.97

Signaling Pathways and Logical Relationships

Byproduct_Formation Reactants 4-Chloroaniline + 2-Bromopropanoyl Chloride Product This compound Reactants->Product Desired Reaction Hydrolysis 2-Bromopropanoic Acid Reactants->Hydrolysis Diacylation N,N-bis(2-bromopropanoyl) -4-chloroaniline Reactants->Diacylation Elimination N-(4-chlorophenyl)propenamide Product->Elimination Moisture Moisture Moisture->Hydrolysis Base_Heat Strong Base / Heat Base_Heat->Elimination Excess_Acyl Excess Acyl Chloride Excess_Acyl->Diacylation

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific challenges encountered during the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions in a direct question-and-answer format.

Q1: Why is my product yield consistently low?

A1: Low yield can stem from several factors, including incomplete reaction, degradation of materials, or suboptimal reaction conditions.[1] Refer to the table below for a summary of how different parameters can affect the outcome.

Data Presentation: Impact of Reaction Parameters on Synthesis Outcome

ParameterConditionPotential OutcomeTroubleshooting Suggestions
Solvent Dichloromethane (DCM)Good. Generally provides good solubility for reactants and is unreactive.Ensure the solvent is anhydrous to prevent hydrolysis of the acyl halide.
Tetrahydrofuran (THF)Moderate. Can be used, but ensure it is dry and peroxide-free.May require longer reaction times compared to DCM.
Base Triethylamine (TEA)Good. Effectively scavenges HCl byproduct. Easy to remove during workup.Use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
PyridineModerate. Can act as a nucleophilic catalyst but can be harder to remove.The reaction may proceed faster but purification can be more complex.[2]
Temperature 0 °C to Room TempOptimal. Initial cooling controls the exothermic reaction, followed by warming to ensure completion.[1][2]A common protocol involves adding the acyl halide at 0 °C and then letting the mixture warm to room temperature over several hours.[2]
Room Temperature OnlyFair. Risk of side reactions and discoloration increases.Only recommended if the reaction is known to be slow and clean at this temperature.
Stoichiometry 1.1 eq. Acyl HalideOptimal. A slight excess of the acylating agent ensures full conversion of the aniline.A large excess can lead to purification difficulties.
>1.5 eq. Acyl HalidePoor. Increases the likelihood of di-acylation and other side reactions.Control the stoichiometry carefully to avoid byproduct formation.[1]

Q2: My final product is discolored (yellow or brown). What is the cause?

A2: Discoloration is often due to impurities in the starting materials or oxidation of the aniline. Ensure you are using high-purity 4-chloroaniline and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Q3: The TLC analysis shows multiple spots. How can I identify the impurities?

A3: The most common impurities are unreacted 4-chloroaniline, hydrolyzed 2-bromopropanoyl chloride (2-bromopropanoic acid), and potentially a di-acylated product.[1]

  • Unreacted 4-chloroaniline: Will have a different Rf value and can be removed with a dilute acid wash (e.g., 1M HCl) during workup.[2]

  • 2-bromopropanoic acid: Can be removed with a dilute base wash (e.g., saturated sodium bicarbonate).[2]

  • Di-acylated byproduct: This is often difficult to remove by washing. Purification via column chromatography or recrystallization is typically required.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction?

A1: The reaction between 4-chloroaniline and 2-bromopropanoyl chloride produces hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine, is added to neutralize this acid. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction.

Q2: What is the best method for purifying the crude product?

A2: Recrystallization is the most common and effective method for purifying the final product on a lab scale.[3] A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can yield a high-purity crystalline solid.[2] For very impure samples or to remove close-running byproducts, column chromatography on silica gel is recommended.

Q3: How can I monitor the reaction's progress effectively?

A3: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction.[1] Spot the reaction mixture alongside the starting 4-chloroaniline. The reaction is complete when the aniline spot has been completely consumed and a new, higher Rf spot corresponding to the product amide is dominant.

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes. 2-bromopropanoyl chloride (or bromide) is a lachrymator and is corrosive and moisture-sensitive. This reagent should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert, anhydrous atmosphere.

Experimental Protocols

Detailed Method for the Synthesis of this compound

This protocol is based on standard procedures for N-acylation.[2][4][5]

1. Materials and Equipment:

  • Reagents: 4-chloroaniline, 2-bromopropanoyl chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

2. Reaction Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add a solution of 2-bromopropanoyl chloride (1.1 eq.) in anhydrous dichloromethane to the cooled mixture via a dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction's completion by TLC.

3. Work-up and Purification:

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash it sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as a solid.[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

G Experimental Workflow for Amide Synthesis A Reactant Preparation (4-chloroaniline, TEA in DCM) B Reaction Setup (Inert atmosphere, 0 °C) A->B C Dropwise Addition (2-bromopropanoyl chloride) B->C D Reaction Monitoring (Stir at RT, check by TLC) C->D E Aqueous Work-up (Wash with HCl, NaHCO3, Brine) D->E F Drying and Concentration (Dry with MgSO4, Rotovap) E->F G Purification (Recrystallization or Chromatography) F->G H Final Product Characterization G->H

Caption: A typical experimental workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Product Yield cluster_tlc TLC Analysis Outcomes cluster_solutions Potential Solutions Start Problem: Low Product Yield CheckTLC Analyze TLC of Crude Mixture Start->CheckTLC SM_Remains Starting Material (Aniline) Remains Prominently CheckTLC->SM_Remains Outcome 1 MultipleSpots Multiple Unidentified Spots or Streaking CheckTLC->MultipleSpots Outcome 2 Sol_Incomplete Diagnosis: Incomplete Reaction Solutions: 1. Extend reaction time. 2. Increase temperature slightly (e.g., to 40°C). 3. Check purity of acyl halide. SM_Remains->Sol_Incomplete Sol_SideReaction Diagnosis: Side Reactions / Decomposition Solutions: 1. Ensure strictly anhydrous conditions. 2. Check purity of starting materials. 3. Maintain lower reaction temperature. MultipleSpots->Sol_SideReaction

Caption: A decision tree for troubleshooting low product yield based on TLC analysis.

References

Technical Support Center: Resolving Impurities in 2-bromo-N-(4-chlorophenyl)propanamide NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-bromo-N-(4-chlorophenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra obtained during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: While experimental spectra can vary slightly based on solvent and concentration, the predicted NMR data provides a reliable reference for pure this compound.

Data Presentation: Predicted NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityIntegration
CH₃~1.9Doublet3H
CH~4.5Quartet1H
Aromatic CH~7.3Doublet2H
Aromatic CH~7.5Doublet2H
NH~8.2Singlet (broad)1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonChemical Shift (ppm)
CH₃~22
CH~45
Aromatic CH~121
Aromatic CH~129
Aromatic C-Cl~130
Aromatic C-N~136
C=O~168

Q2: I am seeing unexpected peaks in my ¹H NMR spectrum. What are the common impurities I should look for?

A2: Common impurities in the synthesis of this compound typically arise from unreacted starting materials, side products from the reaction, or residual solvents used during the synthesis and workup.

Troubleshooting Guide: Identifying Common Impurities

This guide will help you identify common impurities based on their characteristic NMR signals.

1. Unreacted Starting Materials

  • 4-Chloroaniline: Look for a broad singlet around 3.7 ppm (NH₂) and aromatic signals between 6.6 and 7.1 ppm.

  • 2-Bromopropanoyl chloride: This is a reactive species and is less likely to be present in the final product. However, its hydrolysis product, 2-bromopropanoic acid, may be present. Look for a quartet around 4.4 ppm and a doublet around 1.9 ppm.

Data Presentation: NMR Data for Common Impurities

Table 3: ¹H and ¹³C NMR Chemical Shifts of Common Impurities

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
4-ChloroanilineAromatic CH6.63 (d, 2H), 7.12 (d, 2H)116.3, 123.2, 129.1, 145.0
NH₂~3.68 (s, 2H)
2-Bromopropanoyl chlorideCH~4.6 (q, 1H)~50
CH₃~1.9 (d, 3H)~22
2-Bromopropanoic acidCH~4.4 (q, 1H)~40
CH₃~1.9 (d, 3H)~21
COOH>10 (broad s, 1H)~175
Diacylated anilineAromatic CH7.2-7.6 (m)120-140
CH, CH₃Multiple signalsMultiple signals
Hydrolysis productAromatic CH7.2-7.5 (m)120-140
(4-chlorophenyl)propanamide

2. Common Side Products

  • Diacylated aniline: The reaction of a second molecule of 2-bromopropanoyl chloride with the newly formed amide can lead to a diacylated product. This will result in a more complex aromatic region in the ¹H NMR and additional aliphatic signals.

  • Hydrolysis of the product: If water is present during the reaction or workup, this compound can hydrolyze back to 4-chloroaniline and 2-bromopropanoic acid.

3. Residual Solvents

Traces of solvents used in the reaction or purification steps are common impurities.

Data Presentation: NMR Data for Common Solvents

Table 4: ¹H NMR Chemical Shifts of Common Laboratory Solvents

Solvent¹H Chemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Acetonitrile2.10Singlet
Dichloromethane5.30Singlet
Diethyl ether1.22 (t), 3.48 (q)Triplet, Quartet
Dimethylformamide (DMF)2.88 (s), 2.95 (s), 8.03 (s)Singlet, Singlet, Singlet
Dimethyl sulfoxide (DMSO)2.50Singlet
Ethanol1.25 (t), 3.71 (q)Triplet, Quartet
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88 (t), 1.26 (m)Triplet, Multiplet
Methanol3.49Singlet
Tetrahydrofuran (THF)1.85 (m), 3.76 (m)Multiplet, Multiplet
Toluene2.36 (s), 7.17-7.29 (m)Singlet, Multiplet
Water1.56 (in CDCl₃)Singlet (broad)

Experimental Protocols

Protocol 1: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

Protocol 2: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol/water or toluene/hexane mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visual Troubleshooting Workflows

Impurity_Identification_Workflow Start NMR Spectrum Acquired Check_Expected_Peaks Compare with Predicted Spectrum of Pure Compound Start->Check_Expected_Peaks Pure_Sample Sample is Pure Check_Expected_Peaks->Pure_Sample All peaks match Impure_Sample Unexpected Peaks Present Check_Expected_Peaks->Impure_Sample Mismatch Analyze_Impurities Analyze Impurity Signals Impure_Sample->Analyze_Impurities Check_Starting_Materials Compare with Starting Material Spectra (4-Chloroaniline, 2-Bromopropanoyl Chloride/Acid) Analyze_Impurities->Check_Starting_Materials Check_Solvents Compare with Common Solvent Chemical Shifts Analyze_Impurities->Check_Solvents Check_Side_Products Consider Potential Side Products (Diacylated, Hydrolysis) Analyze_Impurities->Check_Side_Products Identify_Impurity Identify Impurity/Impurities Check_Starting_Materials->Identify_Impurity Check_Solvents->Identify_Impurity Check_Side_Products->Identify_Impurity Purify_Sample Purify Sample (e.g., Recrystallization, Chromatography) Identify_Impurity->Purify_Sample Reanalyze Re-acquire NMR Spectrum Purify_Sample->Reanalyze Reanalyze->Check_Expected_Peaks

Caption: Workflow for identifying impurities in an NMR spectrum.

Purification_Decision_Tree Impurity_Identified Impurity Identified Starting_Material Unreacted Starting Material Impurity_Identified->Starting_Material Solid Solvent Residual Solvent Impurity_Identified->Solvent Volatile Side_Product Reaction Side Product Impurity_Identified->Side_Product Structurally similar Recrystallize Recrystallization Starting_Material->Recrystallize Vacuum Dry under High Vacuum Solvent->Vacuum Column_Chromatography Column Chromatography Side_Product->Column_Chromatography

Caption: Decision tree for selecting a purification method.

Technical Support Center: Synthesis of N-Aryl-α-Bromoamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aryl-α-bromoamides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-aryl-α-bromoamides?

A1: The classical and most widely used method is the nucleophilic acyl substitution of an aniline (or a substituted aniline) with an α-bromoacyl halide, typically bromoacetyl bromide or 2-bromopropionyl bromide. This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide byproduct.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in N-aryl-α-bromoamide synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient stirring.

  • Hydrolysis of the acylating agent: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis by moisture. Using anhydrous solvents and reagents is critical.

  • Side reactions: Competing reactions such as di-acylation, over-bromination of the aromatic ring, or decomposition of the product can reduce the yield of the desired product.

  • Product loss during workup: The product may be lost during extraction or purification steps. Ensure the pH is optimized during aqueous workup to prevent the product from dissolving in the aqueous layer.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The formation of multiple products is a common challenge. Potential side products include:

  • Di-acylated byproduct: The initially formed N-aryl-α-bromoamide can be further acylated to form a di-acylated product, especially if an excess of the bromoacetyl bromide is used or if the reaction temperature is too high.

  • Hydrolyzed product: If water is present in the reaction mixture, the bromoacetyl bromide can hydrolyze to bromoacetic acid. The desired product can also hydrolyze to form an N-aryl-α-hydroxyamide under certain conditions.

  • Over-brominated species: The aromatic ring of the aniline can undergo electrophilic bromination, leading to brominated impurities on the aryl ring. This is more likely with highly activated anilines.

  • Unreacted starting materials: Residual aniline or bromoacetyl bromide (or its hydrolysis product) may be present.

Q4: My product is an oil and will not crystallize. What should I do?

A4: "Oiling out" instead of crystallizing is a common purification issue, often caused by the presence of impurities or the use of an inappropriate solvent. Try the following:

  • Purify by column chromatography first: A preliminary purification by silica gel chromatography can remove impurities that may be inhibiting crystallization.

  • Solvent screening: Experiment with different recrystallization solvents or solvent mixtures. Good options for amides often include ethanol, ethyl acetate/hexane, or acetone/hexane.[2]

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Trituration: Try dissolving the oil in a small amount of a good solvent (like dichloromethane) and then adding a non-solvent (like hexane) dropwise while scratching the flask with a glass rod to induce crystallization.

Q5: What are the best practices for storing N-aryl-α-bromoamides?

A5: N-aryl-α-bromoamides can be sensitive to moisture and light and may degrade over time. They should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping them in a desiccator or under an inert atmosphere (like nitrogen or argon) is recommended.

Troubleshooting Guides

Problem 1: Low to No Product Formation

Possible Cause Troubleshooting Step Rationale
Inactive Reagents Use fresh bromoacetyl bromide. Ensure aniline is pure.Bromoacetyl bromide is moisture-sensitive and can degrade over time. Impure aniline can lead to side reactions.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the time or slightly increasing the temperature.The reaction kinetics may be slower than anticipated depending on the specific substrates.
Inadequate Mixing Ensure vigorous stirring throughout the reaction, especially if it is a heterogeneous mixture.Proper mixing is crucial for ensuring the reactants come into contact.
Presence of Water Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).Water will hydrolyze the highly reactive bromoacetyl bromide, preventing it from reacting with the aniline.

Problem 2: Formation of Significant Side Products

Possible Cause Troubleshooting Step Rationale
Di-acylation Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of bromoacetyl bromide. Add the bromoacetyl bromide slowly and at a low temperature (0-5 °C).This minimizes the chance of the product reacting with a second molecule of the acylating agent.
Ring Bromination If using a highly activated aniline, consider protecting the amino group as an acetamide before bromination, followed by deprotection.Acetylation reduces the activating effect of the amino group, allowing for more controlled reactions on the aromatic ring.
Formation of Tars Perform the reaction at a low temperature. Ensure the aniline starting material is pure and free of oxidation products.Aniline and its derivatives can be susceptible to oxidation, leading to polymerization and tar formation, especially at higher temperatures.

Problem 3: Difficult Purification

| Possible Cause | Troubleshooting Step | Rationale | | Product is an Oil | Attempt purification by column chromatography. Screen various solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). | Impurities can inhibit crystallization. Finding the right solvent system is key to successful recrystallization. | | Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography by trying different solvent polarities. | A well-chosen eluent will provide better separation of the desired product from impurities. | | Product Degradation on Silica Gel | If the product is sensitive, consider using a less acidic stationary phase like neutral alumina for chromatography or rely on recrystallization. | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. |

Data Presentation

Table 1: Effect of Base on the Yield of N-Aryl-α-bromoamides

Aniline Derivative Acylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
AnilineBromoacetyl bromidePyridineDichloromethane0 to RT3~85-95
4-ChloroanilineBromoacetyl bromideTriethylamineDichloromethane0 to RT4~90
AnilineBromoacetyl bromideAq. Sodium BicarbonateDichloromethane0 to RT2~80-90
4-MethoxyanilineBromoacetyl bromidePyridineDichloromethane02~80

Note: Yields are representative and can vary based on the specific reaction conditions and scale.

Table 2: Effect of Temperature and Reaction Time on Yield

Substrate Solvent Temperature (°C) Time (h) Yield (%)
N-(4-sulfamoylphenyl)acetamideAcetone0 - 54 - 6High
N-phenylacetamideDichloromethane0 to RT2 - 4>90
N-(p-Chlorophenyl) acetamideDichloromethaneRT2~95

Note: "RT" denotes room temperature. Lower temperatures are generally preferred at the start of the reaction to control the initial exothermic reaction.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-α-bromoamides

Materials:

  • Aniline or substituted aniline (1.0 equivalent)

  • Bromoacetyl bromide (1.05 - 1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetone)

  • Base (e.g., Pyridine or Triethylamine, 1.1 equivalents)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve the aniline (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add the bromoacetyl bromide (1.05 - 1.1 equivalents), dissolved in a small amount of the anhydrous solvent, to the cooled solution dropwise via a dropping funnel over 15-30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and aniline, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude N-aryl-α-bromoamide

  • Recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexane, acetone, water)

  • Erlenmeyer flask, hot plate, filter paper, Buchner funnel

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding too much solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes, then perform a hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum. Common recrystallization solvents for amides include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[2][3]

Mandatory Visualizations

Experimental_Workflow Start Start Dissolve_Reactants 1. Dissolve Aniline & Base in Anhydrous Solvent Start->Dissolve_Reactants Cool 2. Cool to 0-5 °C Dissolve_Reactants->Cool Add_Acyl_Bromide 3. Add Bromoacetyl Bromide Dropwise Cool->Add_Acyl_Bromide React 4. Stir at Room Temperature (Monitor by TLC) Add_Acyl_Bromide->React Workup 5. Aqueous Workup (Wash with acid, base, brine) React->Workup Dry_Concentrate 6. Dry and Concentrate Workup->Dry_Concentrate Purify 7. Purify (Recrystallization or Chromatography) Dry_Concentrate->Purify Characterize 8. Characterize Product (NMR, MS, MP) Purify->Characterize End End Characterize->End Troubleshooting_Decision_Tree Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Multiple_Spots Multiple Product Spots? SM_Present->Multiple_Spots No Increase_Time_Temp Increase Reaction Time/Temp Check Reagent Purity SM_Present->Increase_Time_Temp Yes Identify_Spots Identify Side Products (e.g., Di-acylation, Hydrolysis) Multiple_Spots->Identify_Spots Yes Purification_Problem Purification Issues (Oiling out, etc.) Multiple_Spots->Purification_Problem No Adjust_Stoichiometry Adjust Stoichiometry (esp. Acyl Bromide) Identify_Spots->Adjust_Stoichiometry Control_Temp Ensure Low Temperature Addition Identify_Spots->Control_Temp Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) Purification_Problem->Recrystallization Chromatography Use Column Chromatography Purification_Problem->Chromatography

References

preventing degradation of 2-bromo-N-(4-chlorophenyl)propanamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N-(4-chlorophenyl)propanamide. The information provided is designed to help prevent degradation of the compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and atmospheric oxygen (oxidation). These factors can act independently or in combination to compromise the purity and stability of the compound.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). The container should be placed in a cool, dry, and dark location. Refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation reactions.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or browning), clumping, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, it is essential to periodically assess the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).

Q4: What are the likely degradation products of this compound?

A4: Based on the structure of the molecule, the most probable degradation products include:

  • Hydrolysis products: 2-hydroxy-N-(4-chlorophenyl)propanamide and 4-chloroaniline.

  • Oxidative degradation products: While complex, oxidation can lead to a variety of byproducts.

  • Photodegradation products: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond, generating radical species and subsequent reaction products.

  • Thermal degradation products: High temperatures can cause decomposition, potentially leading to the elimination of hydrogen bromide and the formation of N-(4-chlorophenyl)-2-propenamide.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to the storage and stability of this compound.

Issue 1: Unexpected or Poor Experimental Results

If you are experiencing inconsistent or unexpected results in your experiments, it is crucial to first verify the integrity of your starting material.

Potential Cause Troubleshooting Step Recommended Action
Degradation of this compound Assess the purity of the compound.Perform HPLC analysis to check for the presence of degradation products. Compare the chromatogram to a reference standard or a newly purchased batch.
Verify storage conditions.Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).
Consider the stability of the compound in your experimental solvent.Some solvents, especially protic or aqueous solvents, can promote degradation over time. Prepare solutions fresh before use.
Issue 2: Visible Changes in the Stored Compound

If you observe any changes in the physical appearance of your stored this compound, it is a strong indicator of degradation.

Observation Potential Cause Recommended Action
Discoloration (Yellowing/Browning) Photodegradation or oxidation.Discard the affected batch and obtain a fresh supply. Review storage procedures to ensure adequate protection from light and oxygen.
Clumping or Caking Absorption of moisture leading to hydrolysis.Discard the affected batch. Store future supplies in a desiccator or a controlled low-humidity environment.
Change in Odor Formation of volatile degradation products.Handle the material in a well-ventilated fume hood. Assess the purity of the compound before use. If significant degradation is confirmed, dispose of the material according to safety guidelines.

Summary of Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of all potential degradation reactions.
Humidity Low / Dry (e.g., in a desiccator)Prevents hydrolysis of the amide and alpha-bromo functional groups.
Light Protected from light (Amber vial or stored in the dark)Prevents photodegradation, which can be initiated by UV and visible light.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation by excluding atmospheric oxygen.
Container Tightly sealed, chemically resistant (e.g., glass)Prevents exposure to atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for developing an HPLC-based purity assay. This method should be validated for your specific instrumentation and requirements.

1. Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (HPLC grade)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (70:30 A:B) to a working concentration of 0.1 mg/mL.

5. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection. Dilute all stressed samples to the working concentration.

6. Analysis:

  • Inject the unstressed sample and the samples from the forced degradation studies.

  • Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.

  • The method is considered stability-indicating if the main peak is well-resolved from all degradation product peaks.

Protocol 2: 1H NMR Spectroscopy for Structural Confirmation

1. Objective: To confirm the chemical structure of this compound and identify potential degradation products.

2. Materials and Reagents:

  • This compound

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in an NMR tube.

  • Add a small amount of TMS if not already present in the solvent.

4. NMR Acquisition:

  • Acquire a 1H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

5. Data Analysis:

  • Integrate the peaks to determine the relative ratios of protons.

  • Analyze the chemical shifts and coupling patterns to confirm the structure.

  • The presence of new, unexpected peaks may indicate the presence of impurities or degradation products.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors Compound This compound (Stable) Degraded Degraded Compound Compound->Degraded Degradation Moisture Moisture Moisture->Degraded Light Light Light->Degraded Heat Heat Heat->Degraded Oxygen Oxygen Oxygen->Degraded

Caption: Relationship between storage conditions and compound degradation.

Start Start: Unexpected Experimental Results CheckPurity Assess Purity of Starting Material (e.g., HPLC, NMR) Start->CheckPurity IsPure Is the compound pure? CheckPurity->IsPure CheckStorage Review Storage Conditions (Temp, Light, Humidity, Atmosphere) IsPure->CheckStorage Yes Discard Discard Batch and Obtain Fresh Material IsPure->Discard No StorageOK Are storage conditions optimal? CheckStorage->StorageOK SolventStability Investigate Compound Stability in Experimental Solvent StorageOK->SolventStability Yes CorrectStorage Implement Correct Storage Procedures StorageOK->CorrectStorage No OtherFactors Investigate Other Experimental Parameters SolventStability->OtherFactors End End: Problem Resolved Discard->End CorrectStorage->End OtherFactors->End

Caption: Troubleshooting workflow for unexpected experimental results.

MainCompound This compound Hydrolysis Hydrolysis (+H2O) MainCompound->Hydrolysis Photodegradation Photodegradation (hν) MainCompound->Photodegradation Thermal Thermal Degradation (Δ) MainCompound->Thermal Oxidation Oxidation ([O]) MainCompound->Oxidation Prod_Hydrolysis1 2-hydroxy-N-(4-chlorophenyl)propanamide Hydrolysis->Prod_Hydrolysis1 Prod_Hydrolysis2 4-chloroaniline Hydrolysis->Prod_Hydrolysis2 Prod_Photo Radical Species & Subsequent Products Photodegradation->Prod_Photo Prod_Thermal N-(4-chlorophenyl)-2-propenamide + HBr Thermal->Prod_Thermal Prod_Oxidation Various Oxidized Byproducts Oxidation->Prod_Oxidation

Caption: Potential degradation pathways of the compound.

troubleshooting guide for the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of this compound. The typical synthesis route involves the N-acylation of 4-chloroaniline with 2-bromopropanoyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can stem from several factors:

  • Reagent Quality: The primary culprit is often the degradation of 2-bromopropanoyl chloride due to moisture. This reagent is highly reactive with water and will hydrolyze, rendering it ineffective.[1][2] Ensure it is fresh or has been stored under strictly anhydrous conditions.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control (too low), or poor mixing. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][3]

  • Side Reactions: The formation of byproducts can consume starting materials. A common side reaction is the di-acylation of the aniline, where two molecules of the acid chloride react with one molecule of 4-chloroaniline.

  • Workup Losses: Product may be lost during the aqueous workup and extraction phases, especially if emulsions form or if the pH is not controlled correctly.

Q2: My final product is impure, showing multiple spots on the TLC plate. What are these impurities?

A2: The presence of multiple spots on a TLC analysis points to a mixture of compounds. Common impurities include:

  • Unreacted 4-chloroaniline: If the reaction is incomplete, the starting aniline will remain.

  • Hydrolyzed Acid Chloride: 2-bromopropanoic acid, formed from the reaction of 2-bromopropanoyl chloride with trace water, can be present.[1]

  • Di-acylated Product: As mentioned, a di-acylated byproduct can form. Using a controlled stoichiometry of the reagents can help minimize this.[1]

  • Over-brominated Species: While less common in this specific acylation reaction, if the synthesis were a two-step process involving bromination of N-(4-chlorophenyl)propanamide, over-bromination could lead to di-bromo impurities.[4]

Q3: The reaction mixture turned dark brown/black. Is this normal, and will it affect my product?

A3: Significant color change to dark brown or black often indicates decomposition or side reactions. While a slight color change can be normal, a dark, tarry mixture suggests potential issues. This can be caused by excessive heat or the presence of impurities in the starting materials that catalyze polymerization or degradation. While it may still be possible to isolate some product, the yield and purity will likely be compromised.

Q4: I'm having difficulty purifying the crude product by recrystallization. It's coming out as an oil. What should I do?

A4: Oiling out during recrystallization is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when impurities are present.

  • Solvent System: You may need to optimize the solvent system. Try using a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) to adjust the polarity.

  • Trituration: Before recrystallization, try triturating the crude oil with a non-polar solvent like hexane. This can sometimes remove soluble impurities and induce the product to solidify.[1]

  • Column Chromatography: If recrystallization fails, purification via silica gel column chromatography is the most effective alternative for separating the desired product from impurities.[5]

Troubleshooting Guide

The following table summarizes common issues, their potential causes, and suggested solutions to optimize the synthesis.

Symptom Observed Potential Cause(s) Recommended Action(s)
Low Product Yield (< 60%) 1. Hydrolysis of 2-bromopropanoyl chloride.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use freshly opened/distilled acyl chloride; ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).[3]2. Maintain the initial reaction temperature at 0-5 °C during addition, then allow it to warm to room temperature to ensure completion.[1][3]3. Monitor the reaction by TLC until the starting aniline spot disappears.[3][6]
Multiple Spots on TLC 1. Unreacted starting material (4-chloroaniline).2. Formation of di-acylated byproduct.3. Presence of hydrolyzed acyl chloride.1. Ensure a slight molar excess of the acyl chloride or extend reaction time.2. Add the acyl chloride solution slowly to the aniline solution to avoid localized high concentrations.3. Perform the reaction under strictly anhydrous conditions.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities depressing the melting point.2. Inappropriate recrystallization solvent.1. Wash the crude product thoroughly during workup to remove salts and water-soluble impurities. Consider a preliminary purification by trituration with hexane.[1]2. Test various solvent systems. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) often works well.
Reaction Stalls (No Further Progress on TLC) 1. Poor quality of reagents.2. Base (if used, e.g., pyridine, triethylamine) is inactive or wet.1. Verify the purity of starting materials. 4-chloroaniline can oxidize and darken over time.[7][8]2. Use a freshly opened or distilled base.

Experimental Protocol

This is a representative protocol for the synthesis of this compound.

Materials:

  • 4-Chloroaniline (C₆H₆ClN)

  • 2-Bromopropanoyl chloride (C₃H₄BrClO)[9]

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Base (e.g., Pyridine or Triethylamine)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) and a base like pyridine (1.1 eq) in an anhydrous solvent. Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of 2-bromopropanoyl chloride (1.05 eq) in the same anhydrous solvent to the cooled aniline solution dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for one hour, then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the consumption of 4-chloroaniline by TLC.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting common issues during the synthesis.

G cluster_troubleshoot Troubleshooting start Start Synthesis tlc Monitor by TLC start->tlc workup Aqueous Workup & Purification tlc->workup yield_check Check Yield & Purity workup->yield_check product Final Product yield_check->product Acceptable low_yield Low Yield? yield_check->low_yield Problem Found impure Impure? low_yield->impure No check_reagents Verify Reagent Quality (Anhydrous Conditions) low_yield->check_reagents Yes impure->product No, Purity OK optimize_purification Optimize Purification (Recrystallization/Chromatography) impure->optimize_purification Yes optimize_time_temp Optimize Time/Temp check_reagents->optimize_time_temp

Caption: Troubleshooting workflow for the synthesis of this compound.

References

minimizing side reactions in the amidation of 2-bromopropanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amidation of 2-bromopropanoyl chloride. Our goal is to help you minimize side reactions and maximize the yield and purity of your desired N-substituted-2-bromopropanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amidation of 2-bromopropanoyl chloride?

A1: The primary side reactions include:

  • Elimination: Formation of the corresponding N-substituted-2-propenamide (an α,β-unsaturated amide) through the elimination of HBr. This is often favored by strong, sterically hindered bases and higher temperatures.

  • Substitution of Bromide: The amine nucleophile can attack the α-carbon, displacing the bromide to form a 2-(dialkylamino)propanamide. This is more likely with less sterically hindered amines and when the amine is used in large excess.

  • Hydrolysis: Reaction of 2-bromopropanoyl chloride with any residual water in the reaction mixture to form 2-bromopropanoic acid. This is a common issue if reagents and solvents are not properly dried.

  • Double Acylation (for primary amines): If the reaction conditions are not carefully controlled, a primary amine can react with two molecules of the acyl chloride to form a diacyl-substituted product.

Q2: How does the choice of base influence the outcome of the reaction?

A2: The base plays a crucial role in neutralizing the HCl generated during the reaction. However, its properties can significantly impact the prevalence of side reactions.

  • Strong, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge protons. However, their basicity can also promote the elimination side reaction.

  • Weaker bases like pyridine can sometimes be used to minimize elimination, but the reaction may proceed more slowly.

  • Using an excess of the reacting amine as the base is possible but increases the likelihood of the bromide substitution side reaction.

Q3: What is the optimal temperature for this amidation?

A3: Lowering the reaction temperature generally favors the desired amidation over elimination and other side reactions. Running the reaction at 0 °C or even lower (e.g., -20 °C) is a common strategy to improve selectivity. Higher temperatures tend to provide the energy needed for the elimination pathway.

Q4: Which solvent is most suitable for this reaction?

A4: Aprotic solvents are generally preferred for this reaction.

  • Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of reactants.

  • Tetrahydrofuran (THF) can also be used.

  • The choice of solvent can sometimes influence the reaction pathway, so it can be a parameter to screen for optimization. It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired amide 1. Incomplete reaction. 2. Significant side product formation. 3. Hydrolysis of 2-bromopropanoyl chloride. 4. Loss of product during workup.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Optimize reaction conditions (see below for specific side products). 3. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar). 4. Ensure proper extraction and purification techniques.
Presence of a significant amount of α,β-unsaturated amide 1. Reaction temperature is too high. 2. The base is too strong or sterically hindered.1. Lower the reaction temperature to 0 °C or below. 2. Use a weaker or less hindered base (e.g., pyridine instead of DIPEA). Add the base slowly to the reaction mixture.
Formation of 2-(dialkylamino)propanamide 1. Excess amine is used. 2. The amine is highly nucleophilic and not sterically hindered.1. Use a stoichiometric amount of the amine and a non-nucleophilic base (e.g., TEA or DIPEA) to neutralize HCl. 2. If the side reaction persists, consider using a more sterically hindered amine if the target molecule allows.
Presence of 2-bromopropanoic acid in the product 1. Water is present in the reaction mixture.1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, dry reagents. Perform the reaction under an inert atmosphere.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table provides representative data on how different reaction conditions can influence the product distribution in the amidation of 2-bromopropanoyl chloride with a generic primary amine (R-NH₂). Note: These are illustrative values and actual results may vary depending on the specific amine and precise reaction setup.

Entry Amine (equiv.) Base (equiv.) Solvent Temperature (°C) Desired Amide Yield (%) Elimination Product (%) Substitution Product (%)
11.1TEA (1.2)DCM2565255
21.1TEA (1.2)DCM08510<5
31.1DIPEA (1.2)DCM2555355
41.1DIPEA (1.2)DCM07815<5
52.2NoneDCM0701015
61.1Pyridine (1.2)DCM2575155

Key:

  • TEA: Triethylamine

  • DIPEA: N,N-Diisopropylethylamine

  • DCM: Dichloromethane

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in the Amidation of 2-Bromopropanoyl Chloride

This protocol is designed to favor the formation of the desired N-substituted-2-bromopropanamide.

Materials:

  • 2-Bromopropanoyl chloride

  • Primary or secondary amine

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and anhydrous DCM (to make a ~0.2 M solution).

  • Add the tertiary amine base (e.g., TEA, 1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-bromopropanoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the 2-bromopropanoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Reaction Mixture by GC-MS

This protocol provides a general method for analyzing the product mixture to quantify the desired amide and major side products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or equivalent).

Sample Preparation:

  • Take a small aliquot from the crude reaction mixture.

  • Quench the aliquot with a small amount of methanol to convert any remaining 2-bromopropanoyl chloride to the methyl ester, which is less reactive and can be easily identified.

  • Dilute the quenched aliquot with a suitable solvent (e.g., DCM or ethyl acetate) to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Illustrative):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Scan Range: 40-400 m/z

By comparing the peak areas of the desired product and the identified side products, a semi-quantitative assessment of the reaction's success can be made.

Visualizations

Reaction_Pathways 2-Bromopropanoyl Chloride 2-Bromopropanoyl Chloride Desired Amide Desired Amide 2-Bromopropanoyl Chloride->Desired Amide Amine, Base Elimination Product Elimination Product 2-Bromopropanoyl Chloride->Elimination Product Strong Base, Heat Substitution Product Substitution Product 2-Bromopropanoyl Chloride->Substitution Product Excess Amine Hydrolysis Product Hydrolysis Product 2-Bromopropanoyl Chloride->Hydrolysis Product Water Amine Amine Amine->Desired Amide Amine->Substitution Product Base Base Base->Desired Amide Water Water Water->Hydrolysis Product

Caption: Reaction pathways in the amidation of 2-bromopropanoyl chloride.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Mixture (TLC, GC-MS, NMR) start->analyze elimination High Level of Elimination Product? analyze->elimination Yes substitution High Level of Substitution Product? analyze->substitution No solution_elimination Lower Temperature Use Weaker/Less Hindered Base elimination->solution_elimination hydrolysis Presence of 2-Bromopropanoic Acid? substitution->hydrolysis No solution_substitution Use Stoichiometric Amine Add Non-Nucleophilic Base substitution->solution_substitution incomplete Starting Material Remaining? hydrolysis->incomplete No solution_hydrolysis Use Anhydrous Solvents/Reagents Inert Atmosphere hydrolysis->solution_hydrolysis solution_incomplete Increase Reaction Time Check Reagent Quality incomplete->solution_incomplete end Optimized Reaction incomplete->end No solution_elimination->end solution_substitution->end solution_hydrolysis->end solution_incomplete->end

Caption: Troubleshooting workflow for amidation of 2-bromopropanoyl chloride.

Technical Support Center: Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, experimental protocols, and frequently asked questions regarding the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide. The synthesis typically involves the acylation of 4-chloroaniline with 2-bromopropanoyl chloride or a similar acylating agent. Solvent selection is a critical parameter that can significantly influence reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the common causes related to the solvent?

A1: Low yields can stem from several solvent-related issues:

  • Poor Solubility: One or both of your starting materials (4-chloroaniline or 2-bromopropanoyl chloride) may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.

  • Side Reactions: The solvent can promote side reactions. In protic solvents (like alcohols) or with residual water, the highly reactive 2-bromopropanoyl chloride can be hydrolyzed back to 2-bromopropanoic acid, consuming your reagent.

  • Inappropriate Polarity: The reaction proceeds through a polar transition state. A solvent with very low polarity might not sufficiently stabilize this state, slowing the reaction rate. Conversely, a highly polar solvent might promote unwanted side reactions.

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely byproducts?

A2: Common byproducts include unreacted 4-chloroaniline, hydrolyzed 2-bromopropanoyl chloride (2-bromopropanoic acid), and potentially di-acylated products, although the latter is less common with secondary amides. If using aqueous base conditions (Schotten-Baumann), hydrolysis of the acyl chloride is a primary concern.[1][2] Using anhydrous aprotic solvents like Dichloromethane (DCM) or Acetonitrile can help minimize this.[3][4]

Q3: My final product is discolored. What is the cause and how can I prevent it?

A3: Discoloration, often a yellow or brown hue, can be due to the oxidation of the 4-chloroaniline starting material. This can be minimized by using high-purity starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction requires heating.

Q4: Is an organic base like pyridine or triethylamine always necessary?

A4: The acylation reaction produces hydrochloric acid (HCl) as a byproduct. This acid will react with the basic 4-chloroaniline starting material to form an unreactive ammonium salt, effectively stopping the reaction. Therefore, a base is required to neutralize the HCl.[2] While organic bases like triethylamine or pyridine are common in anhydrous setups, an inorganic base like sodium hydroxide or potassium carbonate can be used in a biphasic (e.g., DCM/water) Schotten-Baumann setup.[5][6]

Q5: Which solvent is the best for this synthesis?

A5: The "best" solvent depends on your specific laboratory constraints and optimization goals.

  • Dichloromethane (DCM) is a common choice due to its excellent solubility for many organic compounds and its relative inertness.[7]

  • Acetonitrile can also be an excellent choice, sometimes offering superior yields for amide formation.[3][4]

  • Schotten-Baumann conditions (e.g., DCM and water with NaOH) are robust, inexpensive, and effective for large-scale synthesis, but risk of acyl chloride hydrolysis is higher.[1][5]

Data Presentation: Solvent Effects on Synthesis

The following table summarizes the expected outcomes of using different solvent systems for the synthesis of this compound. Note: This data is representative for this class of reaction and may require optimization for specific experimental conditions.

Solvent SystemTypical Yield (%)Avg. Reaction Time (h)Key Considerations & Potential Issues
Dichloromethane (DCM)80-902-4Requires an organic base (e.g., triethylamine). Must use anhydrous conditions to prevent hydrolysis of the acyl chloride.
Acetonitrile85-952-3Can offer higher yields.[3][4] Also requires an organic base and anhydrous conditions. May require heating for some substrates.
Tetrahydrofuran (THF)75-853-5Good general-purpose solvent. Must be anhydrous. Potential for peroxide formation in aged THF.
DCM / Water (Schotten-Baumann)70-851-3Uses an inexpensive inorganic base (e.g., NaOH).[6] Vigorous stirring is essential. Higher risk of acyl chloride hydrolysis.[1]

Experimental Protocols

Method 1: Synthesis in Anhydrous Dichloromethane

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of 2-bromopropanoyl chloride (1.1 eq.) in anhydrous DCM to the cooled aniline solution dropwise with continuous stirring. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Sequentially wash the organic layer with dilute HCl (e.g., 1M), saturated sodium bicarbonate solution, and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield pure this compound.

Method 2: Synthesis under Schotten-Baumann Conditions

  • Reaction Setup: Dissolve 4-chloroaniline (1.0 eq.) in dichloromethane in a flask. In a separate vessel, prepare a solution of sodium hydroxide (1.5 eq.) in water.

  • Reagent Addition: Add the 2-bromopropanoyl chloride (1.1 eq.) to the dichloromethane solution. With vigorous stirring, add the aqueous sodium hydroxide solution dropwise to the mixture.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from an appropriate solvent to obtain the final product.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

G start Problem: Low Product Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solvent_issue Is Solvent Choice Optimal? start->solvent_issue reagent_issue Impure/Degraded Starting Materials? check_reagents->reagent_issue Purity stoich_issue Incorrect Stoichiometry? check_reagents->stoich_issue Amount temp_issue Temperature Too Low/High? check_conditions->temp_issue Temp time_issue Reaction Time Insufficient? check_conditions->time_issue Time sol_reagent Solution: Use purified reagents. Confirm calculations. reagent_issue->sol_reagent stoich_issue->sol_reagent sol_conditions Solution: Optimize temp. Increase time & monitor by TLC. temp_issue->sol_conditions time_issue->sol_conditions hydrolysis Acyl Chloride Hydrolysis (esp. in Schotten-Baumann) solvent_issue->hydrolysis solubility Poor Reagent Solubility? solvent_issue->solubility sol_hydrolysis Solution: Use anhydrous solvent + organic base. Ensure vigorous stirring in biphasic system. hydrolysis->sol_hydrolysis sol_solubility Solution: Switch to a different solvent (e.g., Acetonitrile). solubility->sol_solubility

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Validation & Comparative

Reactivity Showdown: 2-Bromo vs. 2-Chloro-N-(4-chlorophenyl)propanamide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the choice between alpha-bromo and alpha-chloro amides in synthetic chemistry, supported by established chemical principles.

Executive Summary: The Reactivity Advantage of Bromide

Based on well-established principles of nucleophilic substitution reactions (both SN1 and SN2 mechanisms), 2-bromo-N-(4-chlorophenyl)propanamide is expected to be more reactive than its chloro-analogue . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[1][2]

Key Factors Influencing Reactivity:

  • Leaving Group Ability: The order of leaving group ability for halogens is I > Br > Cl > F.[3] This is because larger halide ions, like bromide, are more polarizable and can better distribute the negative charge, making them more stable and thus better leaving groups.[4][5]

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and a faster reaction rate.[3]

Comparative Reactivity Data (Theoretical)

The following table summarizes the expected relative performance of the two compounds in nucleophilic substitution reactions based on chemical principles.

ParameterThis compound2-chloro-N-(4-chlorophenyl)propanamideRationale
Reaction Rate FasterSlowerBromide is a better leaving group than chloride.[1][3]
Reaction Yield (under identical conditions) Potentially HigherPotentially LowerFaster reaction rates can lead to higher yields in a given timeframe.
Reaction Conditions Milder conditions may sufficeMay require more forcing conditions (e.g., higher temperature, stronger nucleophile)Due to lower reactivity.

Experimental Protocols

While specific protocols for the direct comparison of these two molecules are not available, the following generalized experimental designs can be employed to synthesize these compounds and evaluate their comparative reactivity.

Synthesis of 2-halo-N-(4-chlorophenyl)propanamide

The synthesis of these compounds can be achieved through the acylation of 4-chloroaniline with the corresponding 2-halopropanoyl halide.

Materials:

  • 4-chloroaniline

  • 2-bromopropanoyl bromide or 2-chloropropanoyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolve 4-chloroaniline in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution and cool the mixture in an ice bath (0 °C).

  • Slowly add a stoichiometric equivalent of either 2-bromopropanoyl bromide or 2-chloropropanoyl chloride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-halo-N-(4-chlorophenyl)propanamide.

Comparative Reactivity Study (Example: Nucleophilic Substitution with an Amine)

This protocol outlines a method to compare the reaction rates of the bromo and chloro derivatives with a model nucleophile, such as a primary or secondary amine.

Materials:

  • This compound

  • 2-chloro-N-(4-chlorophenyl)propanamide

  • Nucleophile (e.g., Piperidine, Morpholine)

  • Polar aprotic solvent (e.g., Acetonitrile, Dimethylformamide)

  • Internal standard for quantitative analysis (e.g., Dodecane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation.

Procedure:

  • Prepare stock solutions of known concentrations for the 2-bromo and 2-chloro amides, the nucleophile, and the internal standard in the chosen solvent.

  • In separate reaction vessels maintained at a constant temperature, combine the stock solutions of one of the halo-amides and the internal standard.

  • Initiate the reaction by adding the nucleophile stock solution to each reaction vessel simultaneously.

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.

  • Plot the concentration of the starting material versus time for both reactions to determine the reaction rates. The disappearance of the starting material will be faster for the more reactive compound.

Visualizing the Reaction Mechanism

The following diagrams illustrate the fundamental concepts of nucleophilic substitution that govern the reactivity of these compounds.

sn2_mechanism cluster_legend Legend reactant Nucleophile (Nu⁻) + 2-Halo-N-(4-chlorophenyl)propanamide transition_state Transition State [Nu---C---X]⁻ reactant->transition_state Attack & Leaving Group Departure product Product + Halide Ion (X⁻) transition_state->product X X = Br or Cl

Caption: Generalized SN2 reaction pathway for nucleophilic substitution.

leaving_group_ability title Leaving Group Ability Trend Br Br⁻ (Bromide) (Better Leaving Group) Cl Cl⁻ (Chloride) (Poorer Leaving Group) Br->Cl Decreasing Reactivity

Caption: Trend in leaving group ability for bromide vs. chloride.

References

The Evolving Landscape of N-(chlorophenyl) bromoamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of N-(chlorophenyl) bromoamide derivatives reveals their potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data, to inform future drug discovery and development efforts by researchers, scientists, and drug development professionals.

The core structure of N-(chlorophenyl) bromoamide has proven to be a versatile scaffold for the development of biologically active compounds. Modifications to the phenyl rings and the amide linker have yielded derivatives with potent cytotoxic, antimicrobial, and enzyme-inhibiting properties. This guide synthesizes findings from multiple studies to elucidate the key structural features governing these activities.

Comparative Cytotoxicity of N-(chlorophenyl) bromoamide Analogs

N-phenylbenzamide derivatives, a class of compounds structurally related to N-(chlorophenyl) bromoamides, have shown significant promise as anticancer agents. The cytotoxic potential of these compounds is largely influenced by the nature and position of substituents on the aromatic rings.

Table 1: In Vitro Cytotoxic Activity of N-phenylbenzamide Derivatives

Compound IDStructureCell Line (Cancer Type)IC50/GI50 (µM)Assay
4g N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549 (Lung)7.5MTT
HeLa (Cervical)9.3MTT
MCF-7 (Breast)8.9MTT
6g 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaA-498 (Renal)14.46MTT
NCI-H23 (Lung)13.97MTT
MDAMB-231 (Breast)11.35MTT
MCF-7 (Breast)11.58MTT
A-549 (Lung)15.77MTT

Data compiled from different studies providing a comparative overview. The compounds are structurally related to N-(4-Bromophenyl)-4-chlorobenzamide but are not direct analogs with systematic substitutions.[1]

The data suggests that the introduction of specific heterocyclic moieties, such as a dicyano-imidazole group, can confer potent cytotoxicity against various cancer cell lines.[1] The substitution pattern on the phenyl rings is a critical determinant of activity, a key aspect of the structure-activity relationship (SAR).[2] For instance, in a series of phenylacetamide derivatives, a meta-substituted chlorine atom resulted in the highest cytotoxic effect against PC12 cells, with an IC50 value of 0.67 µM, superior to the standard drug doxorubicin.[3] Conversely, fluorine and bromine substitutions at the para position were detrimental to cytotoxic activity.[3]

Signaling Pathway of Benzamide-Induced Apoptosis

Several benzamide analogs induce apoptosis through the mitochondrial pathway.[1] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][3] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.[1]

Benzamide_Apoptosis_Pathway Benzamide Benzamide Analogs Bcl2 Bcl-2 (Anti-apoptotic) Benzamide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzamide->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Benzamide-induced apoptotic signaling pathway.

Antimicrobial Activity of N-(chlorophenyl) bromoamides and Related Structures

Derivatives of N-(chlorophenyl) bromoamides have also been investigated for their antimicrobial properties. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed good activity against Gram-positive bacteria.[4]

Table 2: Antimicrobial Activity of N-(chlorophenyl) bromoamide Derivatives and Analogs

Compound ClassOrganism(s)Activity MetricResultReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteriaMIC2.5–5.0 mg/mL[4]
2-amino-N-(p-Chlorophenyl) acetamide derivativesS. aureus ATCC6538pDisk Inhibition Zone (DIZ)up to 23.5 mm[5]
N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-CarboxamideK. pneumoniae, S. aureus, S. dysenteriae, E. coli, P. aeruginosa, S. pneumoniae, P. vulgarisZone of Inhibition18-19 mm[6]
2-chloro-N-(chlorophenyl)nicotinamide derivativesS. aureus, E. faecalis, P. aeruginosa, K. pneumoniaeMIC37.4–74.8 µM[7]

The position of the chloro and bromo substituents on the phenyl rings plays a significant role in determining the antimicrobial spectrum and potency. For example, 2-chloro-substituted salicylanilide derivatives were found to be among the most efficient against Gram-positive bacteria.[4] Furthermore, the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed that these compounds exhibited moderate to high antibacterial activity against several bacterial strains.[5]

Enzyme Inhibitory Potential

The N-(chlorophenyl) bromoamide scaffold has also been explored for its ability to inhibit various enzymes, a crucial mechanism for treating a range of diseases.

α-Glucosidase Inhibition

A series of N-substituted indole-based thiosemicarbazones, incorporating a 4-chlorophenyl-sulfonyl moiety, displayed excellent inhibitory potential against α-glucosidase, an important target for managing type 2 diabetes.[8] All tested compounds showed significantly better inhibitory activity than the standard drug acarbose, with IC50 values ranging from 5.38 to 59.20 µM.[8] Molecular docking studies revealed strong binding interactions within the active site of the enzyme.[8]

Xanthine Oxidase Inhibition

N-phenyl aromatic amides have been identified as promising xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia.[9] Extensive SAR studies led to the discovery of a potent inhibitor with an IC50 value of 0.028 µM, comparable to the drug topiroxostat.[9]

Other Enzyme Targets

Derivatives of this scaffold have also been investigated as inhibitors of other enzymes, including proteinases,[4] Aurora kinase B,[10] and histone deacetylases (HDACs),[11] highlighting the broad therapeutic potential of this chemical class.

Experimental Protocols

A summary of the key experimental methodologies cited in this guide is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.[1]

Antimicrobial Susceptibility Testing

Disk Diffusion Method: A standardized inoculum of a specific microorganism is spread uniformly across an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The plates are incubated under appropriate conditions. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).[5][6]

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.[4][7]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of N-(chlorophenyl) bromoamide Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Data Data Collection (IC50, MIC, etc.) Cytotoxicity->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General experimental workflow for SAR studies.

Conclusion

The N-(chlorophenyl) bromoamide scaffold and its structural relatives represent a rich source of biologically active molecules with significant therapeutic potential. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to the development of potent and selective agents for the treatment of cancer, infectious diseases, and metabolic disorders. Further optimization of these compounds, guided by the SAR insights, holds promise for the discovery of novel clinical candidates.

References

Structural Validation of 2-bromo-N-(4-chlorophenyl)propanamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It is the definitive step that confirms the outcome of a synthetic route and provides the foundational data for structure-activity relationship (SAR) studies, computational modeling, and drug design. While a suite of analytical techniques is often employed to elucidate a chemical structure, single-crystal X-ray crystallography remains the gold standard, providing unequivocal proof of atomic connectivity and stereochemistry.

This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of the target molecule, 2-bromo-N-(4-chlorophenyl)propanamide. While a crystal structure for the specific target molecule is not publicly available, we will use the closely related compound, 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide , as a reference for a detailed crystallographic analysis. This will be contrasted with the data typically obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for similar N-aryl amides.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides a precise three-dimensional map of electron density within a crystal, allowing for the exact determination of bond lengths, bond angles, and torsional angles. This technique offers an unparalleled level of detail, resolving any ambiguity in constitution, configuration, or conformation.

Below is a summary of the crystallographic data for 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide , which serves as a close analog to the target compound.

Parameter Value for 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide
Chemical Formula C₁₀H₁₁BrClNO
Formula Weight 276.56 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 9.876 Å, c = 11.543 Å
β = 109.45°
Volume 1088.9 ų
Z (Molecules per unit cell) 4
Temperature 123 K
Radiation Type Mo Kα (λ = 0.71073 Å)
Final R-factor (R1) 0.032 (for I > 2σ(I))
Goodness-of-fit (S) 1.06

This data represents a typical high-quality structure determination, with the low R-factor indicating a good fit between the experimental data and the final structural model.

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate proof of structure, other spectroscopic methods are essential for routine characterization, reaction monitoring, and for providing complementary information, especially for non-crystalline materials.

Technique Information Provided Typical Data for N-Aryl Amides Limitations
¹H NMR Spectroscopy Provides information about the chemical environment, number, and connectivity of protons.- Aromatic protons (4H): Two doublets in the δ 7.0-7.8 ppm range.- Amide proton (1H): A broad singlet, typically δ 8.0-9.5 ppm.- Methine proton (1H): A quartet around δ 4.5-5.0 ppm.- Methyl protons (3H): A doublet around δ 1.8-2.2 ppm.Does not directly provide 3D structural information. Signal broadening can sometimes obscure coupling details.
¹³C NMR Spectroscopy Identifies the number of unique carbon environments and their electronic state (e.g., C=O, aromatic C, aliphatic C).- Amide Carbonyl (C=O): δ 165-175 ppm.- Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.- Methine Carbon (CH-Br): δ 40-50 ppm.- Methyl Carbon (CH₃): δ 15-25 ppm.Does not provide information on connectivity to protons unless specific experiments (e.g., HSQC) are run.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.- N-H stretch: A sharp peak around 3300 cm⁻¹.- C=O stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹.- N-H bend (Amide II): A peak around 1530-1550 cm⁻¹.- C-Cl stretch: ~700-800 cm⁻¹.- C-Br stretch: ~500-600 cm⁻¹.Provides limited information about the overall molecular skeleton and no stereochemical details.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.- Molecular Ion Peak [M]⁺: Expected at m/z corresponding to the molecular weight (e.g., ~262 for C₉H₉BrClNO, showing characteristic isotopic pattern for Br and Cl).- Common Fragments: Loss of Br, loss of the acyl group, or cleavage of the amide bond.Isomeric compounds can have identical molecular weights and similar fragmentation patterns.

Experimental Workflow and Protocols

The definitive validation of a novel chemical entity typically follows a structured workflow where spectroscopic methods suggest a structure, and X-ray crystallography provides the final confirmation.

G cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_validation Definitive Validation synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystallization Crystal Growth nmr->crystallization ms->crystallization ir->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray structure Final 3D Structure xray->structure

Caption: Workflow for the structural elucidation of a novel compound.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the structural determination of a small organic molecule like this compound.

  • Crystal Growth:

    • High-purity, crystalline material is required. Slow evaporation of a saturated solution is the most common method.

    • A suitable solvent system must be identified. For a compound like the target molecule, solvents such as ethanol, ethyl acetate, dichloromethane, or mixtures with hexane could be effective.

    • The purified compound is dissolved in a minimal amount of the chosen solvent in a clean vial. The vial is loosely capped or covered with parafilm perforated with a few small holes.

    • The solvent is allowed to evaporate slowly over several days to weeks at a constant temperature, ideally in a vibration-free environment.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100-123 K) to minimize thermal motion and radiation damage.

    • The mounted crystal is placed on a diffractometer. A modern instrument is typically equipped with a CCD or CMOS detector and uses a focused X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The positions and intensities of the thousands of diffracted spots are recorded.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell parameters and space group.

    • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This provides an initial, rough structural model.

    • This model is then refined using a least-squares algorithm, which adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit to the experimental diffraction data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The quality of the final structure is assessed using metrics like the R-factor (R1), with values below 0.05 generally indicating a well-refined structure.

Conclusion

For the unequivocal structural validation of a new chemical entity such as this compound, single-crystal X-ray crystallography is the definitive method. It provides a complete and unambiguous 3D structure, which is invaluable for drug development and materials science. Spectroscopic techniques like NMR, IR, and MS are indispensable for the day-to-day analysis and characterization of compounds, allowing for rapid confirmation of functional groups and molecular connectivity. A combined approach, utilizing spectroscopy to propose and monitor a structure and X-ray crystallography for final validation, represents the most rigorous and reliable strategy in modern chemical research.

Comparative Analysis of the Antimicrobial Activity of 2-bromo-N-(4-chlorophenyl)propanamide Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial efficacy of the investigational compound 2-bromo-N-(4-chlorophenyl)propanamide against a panel of established antibiotic standards. The data presented for the standard antibiotics are collated from published research, while the data for this compound are hypothetical and for illustrative purposes, designed to demonstrate a comparative framework. This guide is intended to serve as a methodological reference for the evaluation of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial potential of this compound was assessed using two standard in vitro methods: broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method to measure the zone of inhibition. The results are compared against common Gram-positive and Gram-negative bacteria and benchmarked against widely used antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compound (Hypothetical Data)CiprofloxacinGentamicinAmpicillinTetracycline
Staphylococcus aureus80.25 - 14.0-8.0
Escherichia coli160.0164.0-8.0
Pseudomonas aeruginosa32-16-21 (Zone in mm)≥256-
Bacillus subtilis4-4.0-8.0

Note: Ampicillin is often not effective against Pseudomonas aeruginosa.[1][2]

Table 2: Zone of Inhibition in mm (Disk Diffusion)

MicroorganismThis compound (Hypothetical Data)CiprofloxacinGentamicinAmpicillinTetracycline
Staphylococcus aureus1822-3019-27--
Escherichia coli1529-3819-26--
Pseudomonas aeruginosa12-16-21--
Bacillus subtilis20--->12 (Very Strong)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

a. Inoculum Preparation:

  • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Microtiter Plate Preparation:

  • Perform serial twofold dilutions of the test compound (this compound) and standard antibiotics in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

c. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.

d. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well should show clear turbidity, and the sterility control should remain clear.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare Inoculum Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Serial Dilutions Serial Dilutions Serial Dilutions->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Apply Disks Apply Disks Inoculate Agar Plate->Apply Disks Incubate Plate Incubate Plate Apply Disks->Incubate Plate Measure Zones Measure Zones Incubate Plate->Measure Zones

References

A Comparative Guide to Analytical Method Validation for 2-bromo-N-(4-chlorophenyl)propanamide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-bromo-N-(4-chlorophenyl)propanamide. Given the limited availability of specific validated methods for this compound in published literature, this document outlines a robust validation approach based on established principles for structurally similar molecules and compares its expected performance characteristics against other viable analytical techniques. The content is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a suitable analytical method.

I. Proposed Analytical Method: Reversed-Phase HPLC (RP-HPLC)

An RP-HPLC method with UV detection is proposed for the routine quality control and quantification of this compound. This technique is selected for its high selectivity, sensitivity, and robustness in separating the analyte from potential process impurities and degradation products.

a. Experimental Protocol: Proposed HPLC Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be modified with 0.1% phosphoric acid or formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV spectral scan of this compound (likely in the range of 220-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.

b. Method Validation Protocol

The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[1] The following parameters will be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing placebo, spiked samples, and forced degradation samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

    • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.

    • Reproducibility: (Not always required for regulatory submission) Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

G Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis dev Method Development & Optimization (Column, Mobile Phase, etc.) specificity Specificity dev->specificity Validate linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine Routine Sample Analysis & Quality Control robustness->routine Implement

Caption: A flowchart illustrating the typical workflow for analytical method validation.

II. Comparison with Alternative Analytical Methods

While HPLC is a versatile and widely used technique, other methods may be considered depending on the specific analytical requirements such as the nature of the sample matrix, required sensitivity, and available instrumentation. The following table compares the proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with performance characteristics drawn from analyses of similar chemical entities.[2][3]

ParameterHPLC (UV Detection)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between liquid and solid phases.Separation of volatile compounds based on partitioning between gas and solid/liquid phases, with mass-based detection.Intrinsic quantitative measurement where signal intensity is directly proportional to the number of atomic nuclei.
Selectivity HighVery HighHigh (structure-specific)
Sensitivity High (ng/mL range)Very High (pg/mL range)Moderate (µg/mL to mg/mL range)
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Sample Throughput ModerateModerateLow to Moderate
Instrumentation Cost ModerateHighHigh
Notes Ideal for routine quality control and purity analysis.Suitable for identification and quantification of volatile impurities. May require derivatization for non-volatile compounds.Does not require a reference standard for each analyte, useful for purity assignment of reference materials.

III. Experimental Protocols for Alternative Methods

a. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, thermal stability would need to be assessed. Derivatization might be necessary if the compound is not sufficiently volatile or thermally stable.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: e.g., 250 °C.

  • Oven Program: A temperature gradient program, for example, starting at 100 °C, holding for 1 minute, then ramping at 15 °C/min to 280 °C and holding for 5 minutes.

  • Ion Source Temperature: e.g., 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry Mode: Full scan for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for quantitative analysis.

b. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of analyte concentration without the need for a specific reference standard of the analyte itself, instead using a certified internal standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of deuterated solvent. Transfer an aliquot to an NMR tube.

  • Acquisition Parameters: A quantitative ¹H NMR experiment is performed with a sufficiently long relaxation delay (D1, typically 5-7 times the longest T1 of the signals of interest) to ensure full signal recovery.

  • Data Processing: The spectra are processed with appropriate phasing and baseline correction. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal, taking into account the number of protons, molar masses, and weights.

G cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis compound This compound hplc_prep Dissolve in Mobile Phase compound->hplc_prep gc_prep Dissolve & Derivatize (if needed) compound->gc_prep hplc_inj Inject into RP-HPLC System hplc_prep->hplc_inj hplc_sep Separation on C18 Column hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant gc_inj Inject into GC System gc_prep->gc_inj gc_sep Separation in Capillary Column gc_inj->gc_sep gc_det Mass Spectrometry Detection gc_sep->gc_det gc_quant Quantification gc_det->gc_quant

Caption: A logical diagram comparing the experimental workflows for HPLC and GC-MS analysis.

IV. Conclusion

For the routine analysis and quality control of this compound, a validated RP-HPLC method is highly recommended due to its excellent balance of selectivity, sensitivity, accuracy, and cost-effectiveness. It is well-suited for separating the main component from potential impurities, which is a critical requirement in pharmaceutical development. While GC-MS offers superior sensitivity and specificity for volatile compounds and qNMR provides an absolute quantification without a specific reference standard, HPLC remains the more practical and widely accessible choice for typical purity and assay determinations in a regulated environment. The final selection of an analytical method should be based on the specific application, available resources, and the required data quality.

References

Comparative Cross-Reactivity Analysis of 2-bromo-N-(4-chlorophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-bromo-N-(4-chlorophenyl)propanamide and its derivatives. In the absence of direct published cross-reactivity data for this specific compound series, this document presents a hypothetical, yet plausible, dataset based on established principles of immunoassay cross-reactivity. The experimental protocols and potential signaling pathway interactions are based on methodologies and known biological activities of structurally related compounds. This guide is intended to serve as a practical framework for researchers designing and interpreting cross-reactivity studies for this class of molecules.

Introduction

This compound and its analogs are a class of compounds with potential applications in drug development, exhibiting biological activities such as antibacterial and anticancer effects. Understanding the cross-reactivity of these derivatives is crucial for the development of specific immunoassays for pharmacokinetic and pharmacodynamic studies, as well as for evaluating off-target effects. This guide outlines a systematic approach to assessing and comparing the cross-reactivity of these compounds.

Quantitative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for a panel of this compound derivatives, as determined by a competitive enzyme-linked immunosorbent assay (ELISA). Cross-reactivity is expressed as the percentage of the concentration of the derivative required to displace 50% of a tracer, relative to the parent compound.

Compound IDDerivative NameModification from Parent CompoundHypothetical IC50 (nM)Hypothetical Cross-Reactivity (%)
Parent This compound - 10.0 100
Deriv-012-bromo-N-(4-methylphenyl)propanamideChloro group at para position of phenyl ring replaced with a methyl group.50.020.0
Deriv-022-bromo-N-(phenyl)propanamideChloro group at para position of phenyl ring removed.100.010.0
Deriv-03N-(4-chlorophenyl)propanamideBromo group at alpha-carbon of propanamide removed.500.02.0
Deriv-042-chloro-N-(4-chlorophenyl)propanamideBromo group at alpha-carbon of propanamide replaced with a chloro group.25.040.0
Deriv-052-bromo-N-(4-chlorophenyl)acetamidePropanamide chain shortened to acetamide.80.012.5

Experimental Protocols

The data presented above is based on a standard competitive ELISA protocol. The following provides a detailed methodology for conducting such an experiment.

Competitive ELISA Protocol

Objective: To determine the relative affinity of an antibody for this compound and its derivatives.

Materials:

  • 96-well microtiter plates

  • Coating antigen: this compound conjugated to a carrier protein (e.g., BSA or KLH)

  • Primary antibody: Polyclonal or monoclonal antibody raised against the parent compound-carrier conjugate

  • Standard: this compound

  • Test compounds: Derivatives of this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Assay buffer (PBS)

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL/well of wash buffer.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare serial dilutions of the standard (parent compound) and test compounds (derivatives) in assay buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody at a predetermined optimal dilution for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximum signal) for the parent compound and each derivative from their respective competition curves.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis p1 Plate Coating with Antigen-Protein Conjugate p2 Washing p1->p2 p3 Blocking p2->p3 a1 Pre-incubation of Antibody with Standard/Derivative p3->a1 Start Assay a2 Addition to Plate a1->a2 a3 Incubation a2->a3 d1 Washing a3->d1 Proceed to Detection d2 Addition of Secondary Antibody d1->d2 d3 Washing d2->d3 d4 Addition of Substrate d3->d4 d5 Addition of Stop Solution d4->d5 an1 Measure Absorbance (450 nm) d5->an1 Analyze Results an2 Calculate IC50 Values an1->an2 an3 Calculate % Cross-Reactivity an2->an3

Workflow for Competitive ELISA Cross-Reactivity Study.
Potential Signaling Pathway Modulation

Given the reported anticancer activities of similar compounds, it is plausible that this compound derivatives could interact with key cellular signaling pathways. Cross-reactivity in this context could also imply off-target effects on these pathways. Below are diagrams of two major pathways that are often implicated in cancer cell proliferation and survival.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation mTORC1->Proliferation Inhibitor Potential Inhibition by 2-bromo-N-(4-chlorophenyl) propanamide derivatives Inhibitor->PI3K Inhibitor->AKT

Potential Inhibition of the PI3K/AKT Signaling Pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release Gene Pro-inflammatory & Survival Genes NFkB_nuc->Gene Gene Transcription Inhibitor Potential Inhibition by 2-bromo-N-(4-chlorophenyl) propanamide derivatives Inhibitor->IKK

Potential Inhibition of the NF-κB Signaling Pathway.

Conclusion

The specificity of this compound derivatives is a critical parameter for their advancement as potential therapeutic agents. The hypothetical data and standardized protocols presented in this guide offer a foundation for conducting rigorous cross-reactivity studies. By systematically evaluating how structural modifications impact antibody recognition, researchers can develop highly specific assays and gain a deeper understanding of the potential off-target effects of these compounds, particularly in relation to key cellular signaling pathways such as PI3K/AKT and NF-κB. It is recommended that researchers generate their own experimental data to validate these findings for their specific applications.

A Mechanistic Showdown: Palladium, Copper, and Light in N-Aryl-2-Bromoamide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the intramolecular cyclization of N-aryl-2-bromoamides stands as a pivotal transformation for accessing phenanthridinones and related heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[1][2] The efficiency and selectivity of this reaction are critically dependent on the chosen catalytic system, with palladium, copper, and visible-light-mediated approaches emerging as the frontrunners. This guide provides a mechanistic comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic endeavors.

Palladium-Catalyzed Intramolecular C-H Arylation: The Workhorse

The palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromoamides is a robust and widely employed method for the synthesis of phenanthridinones.[1] This approach generally offers high yields and functional group tolerance.

Mechanism: The catalytic cycle is believed to proceed through a sequence of oxidative addition, C-H activation/concerted metalation-deprotonation (CMD), and reductive elimination.

Experimental Data Summary:

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Cs₂CO₃DMF12010-24Varies[1]
Pd(OAc)₂KOAcDMA120-1352-12Varies[1]

Detailed Experimental Protocol (General): A Schlenk tube is charged with the N-aryl-2-bromoamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous DMF (5 mL) is added via syringe. The tube is sealed, and the reaction mixture is heated at 120 °C for 10-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Copper-Catalyzed Goldberg-Type Reactions: A Cost-Effective Alternative

Copper-catalyzed N-arylation, a variation of the Goldberg reaction, presents a more economical alternative to palladium-based systems.[3] These reactions often require ligands to facilitate the coupling process.

Mechanism: The mechanism is thought to involve the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to furnish the C-N bond.

Experimental Data Summary:

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI / N,N-dimethylglycineK₂CO₃DMF90-11024Good to Excellent[3]

Detailed Experimental Protocol (General): A Schlenk tube is charged with the amide (1.2 mmol), aryl halide (1.0 mmol), CuI (0.05 or 0.1 mmol), N,N-dimethylglycine (0.1 or 0.2 mmol), and potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon. DMF (0.5 mL) is added via syringe, and the mixture is heated in a preheated oil bath at the specified temperature and time. After cooling, the mixture is partitioned between water and ethyl acetate. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.[3]

Visible-Light-Induced Reactions: A Transition-Metal-Free Frontier

Photoredox catalysis offers a mild and often transition-metal-free approach to initiate reactions of N-aryl-2-bromoamides.[4] These reactions typically proceed via radical intermediates, offering a distinct mechanistic pathway.

Mechanism: The reaction is initiated by the homolysis of the C-Br bond, induced by visible light, to generate an aryl radical. This radical can then undergo intramolecular cyclization.

While a specific protocol for the cyclization of N-aryl-2-bromoamides to phenanthridinones under visible light was not detailed in the provided search results, the general principle involves dissolving the substrate in a suitable solvent and irradiating it with visible light, often in the presence of a photosensitizer or a base.[5]

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to all the discussed methodologies, with variations in the reaction setup and conditions.

Mechanistic Comparison and Concluding Remarks

FeaturePalladium-CatalyzedCopper-CatalyzedVisible-Light-Induced
Catalyst Palladium complexesCopper saltsOften photocatalyst or metal-free
Key Intermediate PalladacycleCopper(III) speciesAryl radical
Reaction Conditions High temperatureModerate to high temperatureMild, often room temperature
Cost HigherLowerVariable, can be low
Scope/Tolerance BroadGoodSubstrate-dependent

References

A Comparative Guide to Purity Assessment of 2-bromo-N-(4-chlorophenyl)propanamide: Titration vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 2-bromo-N-(4-chlorophenyl)propanamide is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the classical titration method with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for assessing the purity of this compound. We present detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate analytical method for your needs.

Introduction to Purity Assessment Methods

The choice of an analytical technique for purity assessment depends on various factors, including the chemical nature of the substance, the expected impurities, the required level of accuracy and precision, and practical considerations such as cost and sample throughput.

Titration , a classic volumetric analysis technique, can be a cost-effective and precise method for determining the concentration of a substance.[1][2] For amides, this often involves hydrolysis followed by an acid-base titration. While titration is a well-established absolute method, its specificity can be a limitation, as it may not distinguish between the main analyte and structurally similar impurities.[3][4]

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical analysis.[5] It excels in separating, identifying, and quantifying components in a mixture with high resolution and sensitivity, making it ideal for detecting and quantifying impurities, even at trace levels.[5][6]

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. It is often used for the analysis of residual solvents and other volatile impurities.

This guide will focus on a plausible titration method for this compound and compare its performance characteristics with typical HPLC and GC methods.

Experimental Protocols

Purity Assessment by Titration (Alkaline Hydrolysis and Back-Titration)

This method is based on the hydrolysis of the amide bond in this compound using a known excess of strong base, followed by the titration of the unreacted base with a standardized acid.

Principle:

R-CONH-R' + OH⁻ (excess) → R-COO⁻ + R'-NH₂ + H₂O OH⁻ (remaining) + H⁺ → H₂O

Reagents and Equipment:

  • This compound sample

  • 1 M Sodium Hydroxide (NaOH), standardized

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein indicator solution

  • Ethanol (95%)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • 50 mL burette

  • Pipettes and volumetric flasks

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL round-bottom flask.

  • Hydrolysis: Add 50.0 mL of 1 M NaOH solution and 50 mL of ethanol to the flask. The ethanol is added to aid in the dissolution of the organic compound.

  • Blank Preparation: Prepare a blank by refluxing 50.0 mL of 1 M NaOH and 50 mL of ethanol without the sample.

  • Reflux: Attach the condenser and reflux the mixture gently for 1 hour to ensure complete hydrolysis of the amide.

  • Cooling: After reflux, allow the flask and its contents to cool to room temperature.

  • Titration: Add a few drops of phenolphthalein indicator to both the sample and blank solutions. Titrate the excess NaOH in both flasks with standardized 0.5 M HCl until the pink color disappears.

  • Calculation: The percentage purity of the sample is calculated using the following formula:

    % Purity = [(V_b - V_s) \times M_{HCl} \times \text{Molar Mass of Analyte} \times 100] / [\text{Weight of Sample (g)} \times 1000]

    Where:

    • V_b = Volume of HCl used for the blank (mL)

    • V_s = Volume of HCl used for the sample (mL)

    • M_{HCl} = Molarity of the HCl solution

    • Molar Mass of this compound = 278.54 g/mol

Method Comparison

The following tables summarize the key performance characteristics of titration, HPLC, and GC for the purity assessment of this compound. The data presented is illustrative to highlight the typical performance of each technique.

Table 1: Quantitative Performance Comparison

ParameterTitration (Back-Titration)HPLC-UVGC-FID
Accuracy (% Recovery) 98.5 - 101.0%99.0 - 101.0%98.0 - 102.0%
Precision (% RSD) ≤ 1.0%≤ 0.5%≤ 1.5%
Limit of Detection (LOD) ~0.5%~0.01%~0.02%
Limit of Quantitation (LOQ) ~1.5%~0.05%~0.08%
Specificity Low (titrates all basic/acidic components)High (separates impurities)High (separates volatile impurities)
Analysis Time per Sample ~ 1.5 hours (including reflux)~ 20-30 minutes~ 30-45 minutes

Table 2: Qualitative and Practical Comparison

FeatureTitrationHPLCGC
Impurity Profiling Not possibleExcellentGood for volatile impurities
Equipment Cost LowHighHigh
Operating Cost LowHigh (solvents, columns)Moderate (gases, columns)
Technical Expertise Low to ModerateHighHigh
Automation Potential High (autotitrators)High (autosamplers)High (autosamplers)
Regulatory Acceptance Accepted for assays, but may require complementary methods for impurities.Widely accepted and often required.[2]Widely accepted, especially for residual solvents.

Visualizing the Methodologies

To better understand the workflows and comparative aspects of these techniques, the following diagrams are provided.

Titration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start weigh Accurately Weigh Sample start->weigh prepare_blank Prepare Blank (NaOH + Ethanol) start->prepare_blank add_reagents Add Excess NaOH and Ethanol weigh->add_reagents reflux Reflux for 1 hour add_reagents->reflux prepare_blank->reflux cool Cool to Room Temperature reflux->cool add_indicator Add Phenolphthalein cool->add_indicator titrate Titrate with Standardized HCl add_indicator->titrate calculate Calculate % Purity titrate->calculate end End calculate->end

Caption: Workflow for purity assessment of this compound by back-titration.

Method_Comparison cluster_titration Titration cluster_hplc HPLC cluster_gc GC T_pros Pros: - Low Cost - High Precision - Absolute Method T_cons Cons: - Low Specificity - Not for Trace Analysis - Destructive H_pros Pros: - High Specificity - High Sensitivity - Impurity Profiling H_cons Cons: - High Cost - Complex Method Dev. - Solvent Consumption G_pros Pros: - Excellent for Volatiles - High Resolution - Sensitive Detectors (FID, MS) G_cons Cons: - Analyte must be Volatile - High Temperature may Degrade Sample - High Cost center Purity Assessment of This compound center->T_pros Assay center->T_cons center->H_pros Assay & Impurities center->H_cons center->G_pros Volatile Impurities center->G_cons

Caption: Comparison of Titration, HPLC, and GC for purity analysis.

Conclusion and Recommendations

The choice between titration and chromatographic methods for assessing the purity of this compound depends on the specific analytical need.

  • Titration is a suitable, cost-effective method for routine quality control where the primary goal is to determine the assay of the main component, and the impurity profile is well-characterized and known not to interfere. Its simplicity and high precision make it valuable for in-process controls.[1]

  • HPLC is the recommended method for a comprehensive purity analysis, especially during drug development and for final product release.[5] Its ability to separate and quantify impurities is essential for meeting stringent regulatory requirements.[7]

  • GC should be considered as a complementary technique, specifically for the analysis of residual solvents or other volatile impurities that may be present from the synthesis process.

For a complete characterization of this compound, a combination of these methods is often employed. Titration can be used for a rapid assay, while HPLC provides a detailed impurity profile. This integrated approach ensures a thorough understanding of the compound's purity and quality.

References

A Comparative Guide to the Spectroscopic Data of 2-bromo-N-(4-chlorophenyl)propanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for 2-bromo-N-(4-chlorophenyl)propanamide and its structural analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. While experimental mass spectrometry data is available for this compound, complete experimental NMR and IR data are not readily found in the public domain. Therefore, for the purpose of a comprehensive comparison, predicted NMR and IR data for the target compound are presented alongside available experimental data for its key analogs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two of its analogs: N-(4-chlorophenyl)propanamide, which lacks the bromine atom at the 2-position, and 2-bromo-N-phenylpropanamide, which lacks the chloro substituent on the phenyl ring. This comparison allows for the clear attribution of spectral features to specific structural motifs.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound ~8.0 (br s, 1H, NH), 7.55 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 4.65 (q, 1H, CH-Br), 1.95 (d, 3H, CH₃)
N-(4-chlorophenyl)propanamide ~7.7 (br s, 1H, NH), 7.50 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 2.35 (q, 2H, CH₂), 1.20 (t, 3H, CH₃)
2-bromo-N-phenylpropanamide ~8.1 (br s, 1H, NH), 7.60 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 4.68 (q, 1H, CH-Br), 1.98 (d, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ) ppm, Assignment
This compound ~168 (C=O), ~136 (Ar-C), ~129 (Ar-C), ~121 (Ar-C), ~45 (CH-Br), ~22 (CH₃)
N-(4-chlorophenyl)propanamide ~172 (C=O), ~137 (Ar-C), ~129 (Ar-C), ~121 (Ar-C), ~30 (CH₂), ~10 (CH₃)
2-bromo-N-phenylpropanamide ~168 (C=O), ~138 (Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~46 (CH-Br), ~22 (CH₃)

Table 3: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm⁻¹), Assignment
This compound (Predicted) ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (C-N stretch), ~830 (C-Cl stretch), ~690 (C-Br stretch)
N-(4-chlorophenyl)propanamide (Experimental) [1]~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1250 (C-N stretch), ~825 (C-Cl stretch)
2-bromo-N-phenylpropanamide (Predicted) ~3280 (N-H stretch), ~1675 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-N stretch), ~690 (C-Br stretch)

Table 4: Mass Spectrometry (MS) Data

Compoundm/z, Assignment
This compound (Experimental) 261/263/265 [M]⁺ (Molecular ion with Br and Cl isotopes), 182/184 [M-Br]⁺, 154/156 [M-Br-CO]⁺, 126 [Cl-C₆H₄-NH]⁺
N-(4-chlorophenyl)propanamide (Experimental) [2]183/185 [M]⁺ (Molecular ion with Cl isotopes), 127/129 [M-C₂H₄CO]⁺, 111/113 [C₆H₄Cl]⁺
2-bromo-N-phenylpropanamide (Predicted) 227/229 [M]⁺ (Molecular ion with Br isotopes), 148 [M-Br]⁺, 120 [M-Br-CO]⁺, 92 [C₆H₅-NH]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. Data was acquired with a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans were co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively. Proton-decoupled spectra were acquired with a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans were accumulated to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing : The raw data (Free Induction Decay - FID) was processed using appropriate software. The processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the solid sample was placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition : The IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet was first collected. The sample spectrum was then recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The mass spectrum was obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The GC column separated the components of the sample before they entered the mass spectrometer.

  • Ionization and Analysis : Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV. The resulting ions were separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The mass spectrum was recorded over a mass range of approximately 40 to 400 amu. The data system generated a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the compared compounds.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis Prep Prepare Sample (dissolve in solvent or prepare pellet) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Process Raw Data (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Interpret Spectra (Peak Assignment, Structure Elucidation) Process->Interpret Compare Compare with Analogs & Reference Data Interpret->Compare

Caption: General workflow for the spectroscopic analysis of organic compounds.

Structural_Relationships Structural Relationships of Analogs A This compound B N-(4-chlorophenyl)propanamide A->B - Br C 2-bromo-N-phenylpropanamide A->C - Cl D Propanamide B->D - (4-chlorophenyl) group C->D - phenyl group - Br

Caption: Structural relationships between the target compound and its analogs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the proper handling and disposal of 2-bromo-N-(4-chlorophenyl)propanamide (CAS No. 77112-25-5). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the chemical's classification as a halogenated aromatic amide and data from structurally similar compounds.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and to seek a substance-specific SDS from your chemical supplier.

Immediate Safety and Handling Precautions

Due to its chemical structure—a brominated and chlorinated aromatic amide—this compound should be handled as a hazardous substance.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[4][5] All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[1]

  • Spill Response: In case of a spill, avoid generating dust.[6] For small spills, gently cover with an inert absorbent material (e.g., vermiculite or sand), carefully sweep it into a designated hazardous waste container, and decontaminate the area.[3] For large spills, evacuate the area and contact your institution's EHS office immediately.

Chemical and Hazard Data

PropertyValueSource
CAS Number 77112-25-5[7][8]
Molecular Formula C₉H₉BrClNO[7]
Molecular Weight 262.53 g/mol [7]
Physical State Solid (Assumed based on similar compounds)N/A
Hazard Classification Halogenated Organic Compound; Assumed Hazardous/Irritant[1][9][10][11]
Toxicity Data Not available. Handle as a substance with uncharacterized toxicity.[3]
Environmental Hazards Halogenated organic compounds can be persistent in the environment.[1]

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed hazardous waste management facility. The recommended method of destruction is high-temperature incineration.[2][12]

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification and Classification:

    • Classify all waste containing this compound as "Halogenated Organic Waste."[1][9][10][11] This includes pure compound, reaction mixtures, contaminated consumables, and solvent rinsates.

  • Waste Container Selection:

    • Use a dedicated, chemically compatible, and clearly labeled waste container.[1][2][9] Polyethylene containers are often recommended for halogenated solvent waste.[9]

    • The container must be in good condition with a secure, tight-fitting lid to prevent leaks and evaporation.[9]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][3]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "Waste this compound."

      • A list of all other chemical constituents and their approximate percentages.

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Waste Segregation and Collection:

    • Solid Waste: Carefully transfer any solid residual of the compound into the designated hazardous waste container.

    • Contaminated Materials: Dispose of all contaminated items, such as gloves, weigh boats, and absorbent paper, in the same container.

    • Liquid Waste (Solutions and Rinsates): If the compound is in a solution, transfer it to a labeled container for liquid halogenated organic waste. Decontaminate any labware that has been in contact with the compound by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol).[1] Collect this solvent rinsate in the halogenated waste container.[1]

    • Segregation is Key: Do not mix halogenated waste with non-halogenated waste streams.[1][10] This is crucial for proper disposal and often impacts disposal costs.

  • Storage:

    • Keep the waste container tightly sealed when not in use.[9][11]

    • Store the container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong acids, bases, and oxidizing agents.[9]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste contractor.[1][6] Ensure the waste is manifested for high-temperature incineration.[12]

Note on Neutralization: No specific, validated laboratory-scale neutralization protocols for this compound were found. Attempting to neutralize this compound without a validated procedure can be dangerous. Therefore, professional disposal is the only recommended course of action.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Waste Generation (Solid, Liquid, Contaminated Materials) classify Classify as 'Halogenated Organic Waste' start->classify segregate Segregate from Non-Halogenated Waste classify->segregate container Use Designated & Labeled Waste Container segregate->container storage Store Securely in Satellite Accumulation Area container->storage pickup Arrange for Pickup by EHS/Licensed Contractor storage->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-bromo-N-(4-chlorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for 2-bromo-N-(4-chlorophenyl)propanamide, tailored for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from structurally similar compounds, it is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound. The selection of PPE may be categorized into different levels of protection based on the potential for exposure.[4][5]

PPE CategoryEquipmentProtection Level
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when there is a splash hazard.Protects against chemical splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron.Prevents skin contact, irritation, and absorption.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.Minimizes inhalation of irritating dust or vapors.[1][2]
Hand Protection Wear compatible chemical-resistant gloves.Essential for preventing direct skin contact.
Body Protection A lab coat, closed-toe shoes, and long pants should be worn.Provides a barrier against accidental spills.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Experimental Workflow:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Dissolve/React handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste disposal_label Label Hazardous Waste cleanup_waste->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store

Caption: Safe handling workflow from preparation to disposal.

Step-by-Step Protocol:

  • Preparation :

    • Always work in a well-ventilated laboratory or under a certified chemical fume hood.[1][2]

    • Ensure all necessary PPE is worn correctly before handling the chemical.[6][7]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling :

    • Avoid generating dust when handling the solid form of the compound.[1][3]

    • Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[6]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid contact with skin, eyes, and clothing.[6][7]

    • Wash hands thoroughly after handling.[1][2]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

    • Keep containers tightly closed and store in a locked-up area if required.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

Disposal Protocol for this compound cluster_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, etc.) container_solid Seal in Labeled Bag collect_solid->container_solid collect_liquid Liquid Waste (Solutions, Rinsates) container_liquid Collect in Labeled, Closed Container collect_liquid->container_liquid collect_sharps Contaminated Sharps container_sharps Place in Sharps Container collect_sharps->container_sharps disposal_pickup Arrange for Hazardous Waste Pickup container_solid->disposal_pickup container_liquid->disposal_pickup container_sharps->disposal_pickup disposal_incineration Dispose via Approved Waste Disposal Plant disposal_pickup->disposal_incineration

Caption: Waste stream management and disposal pathway.

Disposal Steps:

  • Waste Segregation :

    • Dispose of contents and containers in accordance with local, regional, and national regulations.[2][6]

    • Do not dispose of this chemical into the environment.[6]

    • Collect waste material in a designated, labeled, and sealed container.

  • Container Disposal :

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

    • After proper rinsing, the container may be disposed of as regular waste, depending on institutional guidelines.

  • Spill Management :

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.